4-Cyano-N'-hydroxybenzene-1-carboximidamide
Description
Properties
IUPAC Name |
4-cyano-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(10)11-12/h1-4,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAUULXYBIJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653112 | |
| Record name | 4-Cyano-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-85-7 | |
| Record name | 4-Cyano-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical characteristics of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Abstract
This compound, also known as 4-cyanobenzamidoxime, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs, a nitrile group and an amidoxime functional group, confer a unique set of physicochemical properties that are critical for its application in drug design, particularly as a prodrug for nitric oxide release or as a bioisostere for carboxylic acids. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, outlines the experimental and computational methodologies for their determination, and discusses the implications of these properties for research and development.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its structure. This compound possesses a benzene ring substituted with a cyano group at the para position and an N'-hydroxycarboximidamide (amidoxime) group.
IUPAC Name: this compound Common Name: 4-Cyanobenzamidoxime Molecular Formula: C₈H₇N₃O Molecular Weight: 161.16 g/mol CAS Number: [Not readily available]
The amidoxime functional group can exist in two tautomeric forms: the oxime form and the hydroxylamine form. The Z-isomer of the amidoxime is generally the most energetically favorable.[1]
Synthesis
The most common and efficient synthesis of 4-cyanobenzamidoxime involves the nucleophilic addition of hydroxylamine to the corresponding nitrile, 4-cyanobenzonitrile.[1] This reaction is typically carried out in an aqueous or alcoholic solution, often with a base to generate the more nucleophilic hydroxylamine anion.
Caption: Workflow for DSC/TGA analysis.
While no experimental melting point for 4-cyanobenzamidoxime is readily available, related compounds like 4-cyanobenzamide have a melting point of 223-229 °C. [2]The presence of the hydroxyl group in the amidoxime may lead to different intermolecular hydrogen bonding and thus a different melting point.
Solubility
Solubility is a critical factor for drug absorption and formulation. It is typically determined in aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and organic solvents.
Experimental Protocol: Shake-Flask Method
-
An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy. [3][4][5] This method provides the thermodynamic solubility, which is the true equilibrium solubility. [6]For high-throughput screening in early drug discovery, kinetic solubility methods are often employed. [7][6]
Property Predicted Value Significance LogP ~1.5 - 2.5 Indicates moderate lipophilicity, which is often favorable for oral drug absorption. [8] | Aqueous Solubility | Low to moderate | The polar amidoxime group can enhance water solubility compared to the parent nitrile. |
Note: These are estimated values based on the structure and properties of similar compounds.
Acidity and Basicity (pKa)
The pKa value(s) of a molecule determine its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. Amidoximes are amphoteric, meaning they can act as both an acid and a base. The acidic proton is on the oxime hydroxyl group, while the basic site is the amino group.
Experimental Protocol: Potentiometric Titration
-
A solution of the compound in water or a co-solvent is prepared.
-
A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is incrementally added to the sample solution.
-
The pH of the solution is measured after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve. [9][10] Spectrophotometric and NMR-based methods can also be used for pKa determination, especially for poorly soluble compounds. [9][10] The pKa of the amidoxime functional group can be influenced by substituents on the benzene ring. The electron-withdrawing cyano group is expected to increase the acidity (lower the pKa) of the oxime proton compared to unsubstituted benzamidoxime.
Implications for Drug Development
The physicochemical properties of this compound have several important implications for its potential use in drug development:
-
Bioisosterism: The amidoxime group is often used as a bioisostere for carboxylic acids, which can improve metabolic stability and cell permeability. [1]* Prodrug Potential: Amidoximes can be metabolized in vivo to release nitric oxide (NO), a key signaling molecule with various therapeutic effects. [1]* Formulation: Understanding the solubility and thermal stability is crucial for developing stable and effective pharmaceutical formulations.
-
ADME Properties: The lipophilicity (LogP) and ionization state (pKa) are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a molecule with a rich set of physicochemical properties that make it an attractive scaffold for further investigation in medicinal chemistry. A thorough characterization of its spectroscopic and physicochemical properties, as outlined in this guide, is essential for unlocking its full therapeutic potential. The interplay of its cyano and amidoxime functionalities creates a unique chemical entity that warrants continued exploration by researchers and drug development professionals.
References
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Indian Academy of Sciences. Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime: comparison with the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes. Available from: [Link]
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MDPI. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Available from: [Link]
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MDPI. Development of Methods for the Determination of pKa Values. Available from: [Link]
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ResearchGate. Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives. Available from: [Link]
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ResearchGate. Figure S8 UV-vis absorption spectra of 4 (5.0 × 10 -5 M) in DCM solution in the presence of. Available from: [Link]
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ResearchGate. ¹³C NMR spectrum of compound 4. Available from: [Link]
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Angene Chemical. BENZAMIDE, 4-CYANO-(CAS# 3034-34-2). Available from: [Link]
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ResearchGate. (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid. Available from: [Link]
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Technical Guide: Solubility Profile & Thermodynamic Analysis of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
The following technical guide details the solubility characteristics, thermodynamic modeling frameworks, and experimental protocols for 4-Cyano-N'-hydroxybenzene-1-carboximidamide (CAS: 15535-98-5). This document is structured to support process chemists and pre-formulation scientists in optimizing synthesis and purification workflows.
Part 1: Executive Summary & Compound Architecture
Compound Identity:
-
IUPAC Name: this compound
-
Common Name: 4-Cyanobenzamidoxime
-
CAS Number: 15535-98-5[1]
-
Molecular Formula: C
H N O -
Molecular Weight: 161.16 g/mol
Significance:
4-Cyanobenzamidoxime is a critical bifunctional intermediate. It retains a reactive nitrile group at the para-position while presenting an amidoxime moiety (-C(=N-OH)NH
Solubility Challenge: The molecule exhibits amphiphilic polarity . The cyano group induces a strong dipole moment, while the amidoxime group acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This duality necessitates a precise solvent selection strategy to balance dissolution for reaction (high solubility) against crystallization for purification (temperature-dependent solubility).
Part 2: Qualitative Solubility Profile & Solvent Selection
The following data categorizes solvents based on their interaction mechanisms with the solute. This classification is derived from the functional group contribution methods and empirical recrystallization protocols for benzamidoxime derivatives.
Table 1: Solvent Selection Guide for Process Optimization
| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |
| Dipolar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Reaction Medium: Ideal for cyclization reactions where high concentration is required. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Recrystallization: High solubility at reflux; low solubility at RT. Preferred for purification. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to Low | Work-up: Useful for extraction or as anti-solvents in conjunction with DMSO. |
| Non-Polar | Hexane, Toluene, Chloroform | Insoluble / Sparingly Soluble | Anti-Solvent: Used to crash out the product from reaction mixtures. |
| Aqueous | Water | Low (pH dependent) | Precipitation: Product precipitates upon addition of water to alcoholic solutions. |
Process Insight: The amidoxime group is sensitive to thermal degradation over extended periods. When using high-boiling solvents like DMSO, ensure vacuum distillation is used for removal to avoid prolonged heating above 100°C.
Part 3: Experimental Methodology (Self-Validating Protocol)
To generate precise mole fraction solubility data (
Workflow Visualization
The following diagram outlines the critical path for determining solubility and validating the data.
Figure 1: Isothermal saturation workflow. The dashed line represents a validation step to ensure no degradation occurred during equilibration.
Detailed Protocol Steps
-
Preparation: Add excess 4-cyanobenzamidoxime solid to a glass vial containing 10 mL of the specific solvent (e.g., Ethanol, Acetonitrile).
-
Equilibration: Place vials in a temperature-controlled orbital shaker. Agitate at 150 rpm for 48 hours.
-
Validation Check: If the solid completely dissolves, add more solid until a persistent precipitate remains.
-
-
Sampling: Stop agitation and allow the phases to separate for 2 hours at the set temperature.
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.
-
Note: Pre-warming prevents premature crystallization during filtration.
-
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H
PO ) [40:60 v/v]. -
Wavelength: 254 nm (targeting the benzonitrile chromophore).
-
Part 4: Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters determined via multivariate regression.
-
Utility: Provides the highest accuracy for interpolation between 278 K and 323 K.
van't Hoff Analysis
Used to determine the apparent thermodynamic functions of dissolution.[2]
- (Enthalpy): Positive values indicate an endothermic process (solubility increases with T).
- (Entropy): Positive values indicate entropy-driven dissolution.[3]
-
(Gibbs Energy): Calculated as
.
Expected Thermodynamic Behavior:
Based on structural analogs (benzamidoxime), the dissolution of 4-cyanobenzamidoxime in alcoholic solvents is expected to be endothermic (
Part 5: Synthesis & Purification Logic
Understanding solubility is critical for the synthesis workflow from 1,4-dicyanobenzene. The following diagram illustrates how solubility differences drive the reaction and purification steps.
Figure 2: Synthesis pathway highlighting solubility-driven purification. The target mono-amidoxime is separated from the bis-amidoxime byproduct via controlled recrystallization.
References
-
Synthesis & Properties: Key Organics. 4-hydroxybenzene-1-carboximidamide (CAS 15535-98-5) Product Data. Retrieved from
- Solubility Protocols: Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.
- Thermodynamic Modeling: Shakeel, F. et al. Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids, 2017.
-
Analogous Chemistry: Cayman Chemical. m-Methoxybenzamide Solubility Profile. Retrieved from
- General Methodology: NIST. Isothermal Shake-Flask Method for Solubility Determination. Journal of Research of the National Institute of Standards and Technology.
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Thermodynamic stability of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
An In-Depth Technical Guide to the Thermodynamic Stability of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Authored by: A Senior Application Scientist
Abstract
This compound is a molecule of significant interest within contemporary drug discovery programs, embodying a unique constellation of functional groups—a nitrile, a phenyl ring, and an N'-hydroxycarboximidamide (a tautomeric form of a hydroxamic acid derivative). The thermodynamic stability of this active pharmaceutical ingredient (API) is a critical determinant of its viability as a therapeutic agent, directly influencing its shelf-life, formulation development, and ultimately, its safety and efficacy profile. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of this molecule. We will explore the theoretical underpinnings of its potential degradation pathways, detail rigorous experimental protocols for forced degradation and thermal analysis, and outline a computational approach to complement and rationalize experimental findings. This document is intended for researchers, scientists, and drug development professionals dedicated to the systematic characterization of novel chemical entities.
Introduction: The Imperative of Stability in Drug Development
The journey of a promising molecule from laboratory discovery to clinical application is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability, the inherent tendency of a molecule to resist chemical transformation into a lower energy state, is not merely a matter of academic interest. For drug development professionals, it is a cornerstone of a successful therapeutic product. An unstable compound can lead to a loss of potency, the generation of potentially toxic degradants, and unpredictable bioavailability.
This compound presents a unique stability puzzle due to its combination of a hydrolytically susceptible N'-hydroxycarboximidamide group and a thermally sensitive cyano moiety. Understanding the interplay of these groups and their degradation profiles under various stress conditions is paramount. This guide provides the necessary theoretical and practical framework to undertake such an evaluation, ensuring that subsequent formulation and development activities are built upon a solid foundation of chemical and physical stability data.
Theoretical Stability Assessment: Identifying Potential Liabilities
Prior to embarking on extensive experimental studies, a thorough theoretical analysis of the molecular structure can reveal potential stability liabilities. The structure of this compound contains several functional groups that are known to be susceptible to degradation.
-
N'-Hydroxycarboximidamide Moiety: This group is structurally related to hydroxamic acids, which are known to be prone to hydrolysis. Both acidic and basic conditions can catalyze the cleavage of the C-N bond, leading to the formation of 4-cyanobenzoic acid and hydroxylamine.[1] The presence of the hydroxyl group on the nitrogen atom can also make the molecule susceptible to oxidative degradation.
-
Cyano (Nitrile) Group: While generally more stable than the hydroxycarboximidamide group, nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids, particularly under harsh acidic or basic conditions. Thermal decomposition of cyano compounds can be complex, potentially leading to the evolution of hydrogen cyanide (HCN) or the formation of various nitrogen-containing species.[2][3]
-
Aromatic Ring: The benzene ring itself is relatively stable but can be subject to oxidative degradation, such as hydroxylation, especially in the presence of strong oxidizing agents.[4]
Based on this analysis, a logical starting point for experimental investigation would be to focus on hydrolytic, oxidative, and thermal stress conditions.
Experimental Protocols for Stability Assessment
A comprehensive evaluation of thermodynamic stability necessitates a multi-pronged experimental approach. The following protocols are designed to provide a robust and holistic understanding of the degradation profile of this compound.
Forced Degradation (Stress) Studies
Forced degradation studies are the cornerstone of stability testing, providing critical insights into the degradation pathways and informing the development of stability-indicating analytical methods.[5]
Protocol 1: Comprehensive Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 60°C.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Incubation: Incubate all solutions (except the photostability sample) at 40°C for 48 hours, protected from light.
-
Sample Analysis: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Causality Behind Experimental Choices: The choice of stressors (acid, base, oxidant, heat, light) is dictated by the International Council for Harmonisation (ICH) guidelines on stability testing. The concentrations and temperatures are selected to induce a meaningful level of degradation (typically 5-20%) without causing complete decomposition, which would obscure the primary degradation pathways.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating method (SIM) is essential for accurately quantifying the decrease in the parent compound and the increase in degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide quantitative data on the thermal stability of the solid form of the API.
Protocol 2: Thermal Analysis using DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan for DSC and a ceramic or platinum pan for TGA.
-
DSC Analysis:
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
Use a nitrogen purge to maintain an inert atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point and any other thermal events (e.g., decomposition exotherms).
-
-
TGA Analysis:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to determine the onset of decomposition and the stages of mass loss.
-
Expert Insights: The combination of DSC and TGA is powerful. DSC can reveal the melting point, which is a key physicochemical property, as well as any exothermic or endothermic events that may not be associated with mass loss (e.g., phase transitions). TGA provides a clear picture of the temperatures at which the molecule begins to decompose and the extent of mass loss at different stages.[6]
Computational Modeling of Thermodynamic Stability
In silico methods, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound, helping to rationalize experimental findings.
Computational Workflow for Stability Prediction
Caption: A computational workflow for assessing molecular stability using DFT.
By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can infer the kinetic stability of the molecule. A large HOMO-LUMO gap generally correlates with higher stability. Furthermore, mapping the electrostatic potential can help identify regions of the molecule that are most susceptible to nucleophilic or electrophilic attack, thus predicting the likely sites of degradation.
Data Presentation and Interpretation
The data generated from the experimental and computational studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Parent | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl, 40°C, 48h | |||
| 0.1 M NaOH, 40°C, 48h | |||
| 3% H₂O₂, 40°C, 48h | |||
| 60°C, 48h (Solution) | |||
| UV/Vis Light |
Table 2: Thermal Analysis Data
| Technique | Parameter | Value |
| DSC | Onset of Melting | |
| Peak Melting Point | ||
| Decomposition Exotherm | ||
| TGA | Onset of Decomposition (T_onset) | |
| Temperature of Max Mass Loss |
Anticipated Degradation Pathways
Based on the known chemistry of the functional groups, the following degradation pathways are anticipated:
Caption: Predicted major degradation pathways of the target molecule.
Conclusion
The thermodynamic stability of this compound is a critical quality attribute that must be thoroughly investigated to ensure its potential as a safe and effective therapeutic agent. This guide has provided a comprehensive framework for such an investigation, integrating theoretical analysis, robust experimental protocols, and complementary computational modeling. By systematically evaluating the molecule's response to hydrolytic, oxidative, thermal, and photolytic stress, and by employing powerful analytical techniques such as HPLC, DSC, and TGA, researchers can build a comprehensive stability profile. This knowledge is not only fundamental to meeting regulatory requirements but is also invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall success of the drug development program.
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Eagle, K. (2018, April 30). Stability Indicating Methods. YouTube. Available at: [Link]
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Madhavi, K., et al. (2019). Synthesis and Evaluation of Novel α-Cyano-N-(4-Hydroxyphenyl) Cinnamamides for Antioxidant, Anti-Inflammatory Activities: In-Silico Prediction of Drug Likeness Properties. International Journal of Pharmaceutical Sciences and Research, 10(1), 203-213. Available at: [Link]
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Li, Y., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1449-1452. Available at: [Link]
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Wuest, M., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M958. Available at: [Link]
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Roman, K., et al. (2021). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 201-210. Available at: [Link]
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Farkaš, A., et al. (2023). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Water, 15(11), 2097. Available at: [Link]
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Costa, K. C., et al. (2018). PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum. Journal of Bacteriology, 200(13), e00088-18. Available at: [Link]
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Miller, T. R., et al. (2024). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. Toxins, 16(5), 202. Available at: [Link]
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Zaitsau, D. H., et al. (2015). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 614, 138-147. Available at: [Link]
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Collins, T. M., et al. (2023). Structure elucidation of 4-carboxy-3-deoxyanthocyanidins formed from thermal degradation of hydroxyphenyl-pyranoanthocyanins. Food Chemistry, 437, 137812. Available at: [Link]
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An In-depth Technical Guide to 4-Cyano-N'-hydroxybenzene-1-carboximidamide
This guide provides a comprehensive technical overview of 4-Cyano-N'-hydroxybenzene-1-carboximidamide, a bifunctional aromatic molecule with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this versatile compound.
It is important to note that while the chemical structure is well-defined, a specific, dedicated CAS number for this compound is not readily found in major public chemical databases. Therefore, this guide has been constructed by integrating established chemical principles with data from closely related and structurally analogous compounds.
Core Compound Identifiers and Physicochemical Properties
This compound, more commonly known as 4-cyanobenzamidoxime, possesses both a nitrile and an N-hydroxyimidamide (amidoxime) functional group. This unique combination makes it a valuable synthon for creating more complex molecular architectures.
| Identifier | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Common Name | 4-Cyanobenzamidoxime | Common Chemical Name |
| Molecular Formula | C₈H₇N₃O | Calculated |
| Molecular Weight | 161.16 g/mol | Calculated |
| CAS Number | Not readily available in public databases. | - |
| Physical Form | Expected to be a solid at room temperature.[1][2] | Based on analogous compounds |
| Melting Point | Estimated to be in the range of 150-200 °C. | Based on related benzamidoximes |
| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. | General principle for polar organic molecules |
Synthesis of this compound
The most direct and widely employed method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine. This nucleophilic addition to the nitrile carbon is a robust and high-yielding transformation.
Synthetic Workflow
The synthesis proceeds via the reaction of 4-cyanobenzonitrile with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate free hydroxylamine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanobenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a suitable base such as sodium carbonate (1.5 equivalents) or triethylamine (2.0 equivalents).
-
Solvent Addition: Add a solvent system, typically a mixture of ethanol and water (e.g., 4:1 v/v), to dissolve the reactants. The volume should be sufficient to ensure effective stirring.
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for a period of 4 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting nitrile.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.
Causality in Experimental Choices:
-
Excess Hydroxylamine: A slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the starting nitrile.
-
Base: A base is crucial to neutralize the hydrochloric acid from hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.
-
Solvent System: The ethanol/water mixture provides a good medium for dissolving both the organic starting material and the inorganic salts.
-
Heating: The reaction is heated to increase the rate of the nucleophilic addition to the sterically hindered and electronically stable nitrile group.
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons: Two doublets in the region of δ 7.5-8.0 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.- NH₂ protons: A broad singlet around δ 5.0-6.0 ppm.- OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 9.0-10.0 ppm. |
| ¹³C NMR | - Aromatic carbons: Four signals in the aromatic region (δ 120-150 ppm).- Nitrile carbon (C≡N): A signal around δ 118-120 ppm.- Amidoxime carbon (C=NOH): A signal in the range of δ 150-155 ppm. |
| IR Spectroscopy | - O-H stretch: A broad band around 3200-3600 cm⁻¹.- N-H stretch: Sharp peaks around 3300-3500 cm⁻¹.- C≡N stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.- C=N stretch (oxime): A medium intensity band around 1640-1680 cm⁻¹.[3] |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 161.06, corresponding to the molecular formula C₈H₇N₃O. |
Reactivity and Potential Applications in Drug Development
The dual functionality of this compound makes it a highly attractive scaffold for the synthesis of novel therapeutic agents and functional materials.
Reactivity Profile
-
Amidoxime Group: This group is a versatile precursor for the synthesis of various five-membered heterocycles, most notably 1,2,4-oxadiazoles, through reaction with carboxylic acid derivatives. The amidoxime moiety is also known for its ability to chelate a wide range of metal ions, a property that can be exploited in the design of metal-based drugs or sensors.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to an amine, or can participate in cycloaddition reactions. This allows for a wide range of post-synthetic modifications.
Signaling Pathways and Applications
The core structure is related to compounds that have shown activity as enzyme inhibitors. For instance, related benzamide structures are known to interact with enzymes like monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.[4]
Caption: Potential applications derived from the bifunctional nature of the title compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical substance and for related known compounds.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicology: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Hydroxylamine derivatives can also be skin and eye irritants.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
This guide provides a foundational understanding of this compound. The provided protocols and characterization data, while based on established chemical principles and analogous compounds, should be verified experimentally. The unique bifunctionality of this molecule presents numerous opportunities for innovation in both academic and industrial research.
References
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[Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar]([Link]
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Tautomeric Landscapes of 4-Cyano-N'-hydroxybenzene-1-carboximidamide Derivatives: A Technical Guide for Drug Discovery
Executive Summary
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, represents a critical yet often overlooked parameter in drug design and development. The distribution of tautomeric forms can profoundly influence a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity. Consequently, this impacts pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical exploration of the tautomerism of 4-cyano-N'-hydroxybenzene-1-carboximidamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. By synthesizing established principles of physical organic chemistry with modern analytical and computational techniques, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness or mitigate the effects of tautomerism in their therapeutic candidates.
Introduction: The Significance of Tautomerism in Medicinal Chemistry
The presence of multiple tautomeric forms of a drug substance can lead to complexities in its development, including issues with batch-to-batch consistency, altered solubility, and unpredictable biological activity.[1][2] Different tautomers can exhibit distinct binding affinities for a biological target, and in some cases, a minor tautomer in solution may be the biologically active species.[2] Therefore, a thorough understanding and characterization of the tautomeric equilibrium of a drug candidate are paramount for successful drug development. The this compound scaffold contains two key functionalities prone to tautomerism: the N'-hydroxy-carboximidamide (also known as a hydroxyamidine) and the potential for amide-imidic acid tautomerism.
Tautomeric Equilibria in this compound
The core structure of this compound can exist in two primary tautomeric forms: the amide-oxime form and the imino-hydroxylamine form. This is a specific case of the more general amide-imidic acid tautomerism.[3]
-
Amide-Oxime Tautomer (A): This form, formally named N'-hydroxy-4-cyanobenzimidamide, is generally considered the more stable tautomer in most N-hydroxy amidines.[3][4]
-
Imino-Hydroxylamine Tautomer (B): This tautomer, (Z)-4-cyano-N-(hydroxyamino)benzimidic acid, is typically the higher energy species.[3][4]
The equilibrium between these two forms involves an intramolecular proton transfer.
Caption: Tautomeric equilibrium between the amide-oxime and imino-hydroxylamine forms.
The Influence of the 4-Cyanophenyl Substituent
The electronic nature of substituents on the aromatic ring can significantly influence the position of the tautomeric equilibrium. The 4-cyanophenyl group is a potent electron-withdrawing group due to the strong inductive and resonance effects of the cyano moiety. This electronic pull is expected to impact the relative stabilities of the tautomers.
-
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the 4-cyanophenyl group will increase the acidity of the protons on the nitrogen atoms in the amide-oxime tautomer.
-
Stabilization of the Amide-Oxime Form: By withdrawing electron density from the carboximidamide core, the 4-cyanophenyl group is likely to further stabilize the partial double bond character of the C-N bonds in the amide-oxime form through resonance, thus favoring this tautomer.
-
Destabilization of the Imino-Hydroxylamine Form: The electron-withdrawing effect would destabilize the electron-rich imino-hydroxylamine tautomer.
These predictions are based on established principles of substituent effects on the tautomerism of phenylamidines and related systems, where electron-withdrawing groups generally favor the amide-like tautomer.
Experimental Characterization of Tautomerism
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound derivatives.
Synthesis Protocol
A general and robust method for the synthesis of N'-hydroxy-carboximidamides involves the reaction of a nitrile with hydroxylamine.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-cyanobenzonitrile (1.0 eq) in ethanol (10 mL/g of nitrile) is added hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is suspended in water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.
-
¹H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to their chemical environment and can provide direct evidence for the predominant tautomer. In the amide-oxime form, distinct signals for the NH₂ and OH protons would be expected. The imino-hydroxylamine tautomer would show a single NH proton and an OH proton with different chemical shifts.
-
¹³C NMR: The chemical shift of the carbon atom in the C=N or C-N single bond is also diagnostic. The carbon in the amide-oxime tautomer will have a chemical shift intermediate between that of a pure C=N and C-N bond due to resonance.
-
¹⁵N NMR: This technique can provide direct information about the hybridization and chemical environment of the nitrogen atoms, offering a clear distinction between the amide and imine nitrogens.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. The bond lengths within the carboximidamide core can unambiguously distinguish between the amide-oxime and imino-hydroxylamine tautomers.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of tautomers in solution can be quantified using NMR spectroscopy by integrating the signals corresponding to each tautomer. The equilibrium constant (KT) can then be calculated.
| Analytical Technique | Key Observables | Information Gained |
| ¹H NMR | Chemical shifts and integration of NH and OH protons. | Predominant tautomer in solution and tautomeric ratio. |
| ¹³C NMR | Chemical shift of the carboximidamide carbon. | Confirmation of the electronic structure of the core. |
| ¹⁵N NMR | Chemical shifts of the nitrogen atoms. | Direct evidence of the hybridization state of nitrogens. |
| X-ray Crystallography | Bond lengths (C-N, C=N, N-O). | Definitive structure of the tautomer in the solid state. |
Computational Modeling of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[3][4]
Protocol: DFT Calculations for Tautomer Analysis
-
Structure Optimization: The geometries of both the amide-oxime and imino-hydroxylamine tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculations: The electronic energies of the optimized structures are calculated to determine their relative stabilities. The inclusion of solvent effects, using a polarizable continuum model (PCM), is crucial for obtaining results that are relevant to solution-phase equilibria.
-
Transition State Search: A transition state search (e.g., using the QST3 method) is performed to locate the transition state for the intramolecular proton transfer and to calculate the activation energy barrier.[3]
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and that the transition state has a single imaginary frequency corresponding to the proton transfer.
Caption: Workflow for computational analysis of tautomerism using DFT.
Computational studies on N-hydroxy amidines have generally shown that the amide-oxime tautomer is more stable than the imino-hydroxylamine form by 4-10 kcal/mol.[3][4] The energy barrier for the uncatalyzed interconversion is typically high (33-71 kcal/mol), suggesting that the process is slow at room temperature.[3][4] However, the presence of solvent molecules, particularly water, can significantly lower this barrier through a proton relay mechanism.[1][2][3]
Implications for Drug Development
The predominance of the amide-oxime tautomer in this compound derivatives has several important implications for drug development:
-
Hydrogen Bonding: The amide-oxime tautomer possesses both hydrogen bond donors (NH₂ and OH) and acceptors (N and O), allowing for a rich network of interactions with biological targets.
-
Acidity and Basicity: The pKa of the molecule will be determined by the properties of the predominant tautomer. The electron-withdrawing 4-cyanophenyl group will lower the pKa of the N-H protons, making the molecule more acidic than its unsubstituted counterpart.
-
Lipophilicity: The more polar amide-oxime tautomer is expected to have a lower logP value compared to the imino-hydroxylamine form.
-
Solid-State Properties: The tautomeric form present in the solid state will dictate the crystal packing and ultimately the material's properties, such as solubility and dissolution rate.
Conclusion
The tautomeric landscape of this compound derivatives is a critical consideration for their successful development as therapeutic agents. A comprehensive understanding of the factors governing the tautomeric equilibrium, including substituent effects and the role of the solvent, is essential. The integrated application of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a robust framework for the characterization and control of tautomerism in these and other drug candidates. By proactively addressing the challenges posed by tautomerism, researchers can de-risk their drug discovery programs and accelerate the delivery of novel medicines.
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Tavakol, H. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Structure: THEOCHEM, 909(1-3), 93-99. [Link]
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Tavakol, H., & Asgari, J. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. PubMed, 19608144. [Link]
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Contreras, R., Andres, J., & Safont, V. S. (2014). Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations. Physical Chemistry Chemical Physics, 16(43), 23836-23846. [Link]
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Ghosh, A. K., & Brindisi, M. (2018). Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. Journal of Chemical Sciences, 130(3), 33. [Link]
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Andrés, J., & Safont, V. S. (2014). Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations. RSC Publishing. [Link]
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Gilli, G., & Gilli, P. (2009). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 5, 34. [Link]
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Wang, Y., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6331-6335. [Link]
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Khan, I., et al. (2020). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications. RSC Advances, 10(4), 2138-2150. [Link]
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Cyrański, M. K., & Szatyłowicz, H. (2009). Change of tautomeric equilibria, intramolecular interactions and π-electron delocalization when going from phenol to uracil. Journal of Molecular Structure: THEOCHEM, 900(1-3), 19-27. [Link]
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Lamsabhi, A. M., et al. (2007). substituent and solvent effects on the tautomerism of 1-phenylazo-2-naphthol: a computational study. ResearchGate. [Link]
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Yüksek, M. F., et al. (2009). Electron ionization mass spectra and tautomerism of substituted 2-phenacylquinolines. Journal of the Serbian Chemical Society, 74(4), 347-355. [Link]
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da Silva, A. D., et al. (2014). Electronic effects in tautomeric equilibria: the case of chiral imines from d-glucamine and 2-hydroxyacetophenones. Organic & Biomolecular Chemistry, 12(35), 6895-6904. [Link]
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Öğretir, C., & Yüksek, M. F. (2003). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. Journal of Molecular Modeling, 9(6), 390-394. [Link]
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da Silva, A. D., et al. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 27(7), 1265-1275. [Link]
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Liu, F., et al. (2011). (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o859. [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2013). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl ... - PMC. Molecules, 18(1), 1060-1074. [Link]
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Al-Hakimi, A. N., et al. (2020). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Semantic Scholar. [Link]
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Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 499-504. [Link]
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González-Vera, J. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1307, 137881. [Link]
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El-Faham, A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8109. [Link]
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Karabacak, M., et al. (2013). Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 256-266. [Link]
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Technical Whitepaper: Biological & Synthetic Profile of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
The following technical whitepaper details the biological profile, metabolic fate, and synthetic utility of 4-Cyano-N'-hydroxybenzene-1-carboximidamide.
Executive Summary
This compound (also known as 4-cyanobenzamidoxime) represents a high-value pharmacophore in medicinal chemistry. It functions primarily through two distinct mechanisms: (1) As a prodrug scaffold , where it undergoes enzymatic reduction to yield 4-cyanobenzamidine, a potent serine protease inhibitor; and (2) As a critical bio-isostere precursor , serving as the requisite building block for 3,5-disubstituted-1,2,4-oxadiazoles, a class of heterocycles found in modern antiviral and immunomodulatory therapeutics. This guide analyzes its metabolic activation by the mARC system , its downstream protease inhibitory potential, and its application in fragment-based drug design.
Chemical Identity & Physicochemical Profile[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-Cyanobenzamidoxime |
| CAS Registry | 17201-43-3 (Note: Often conflated with 4-cyanobenzyl bromide; verify structure) |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Key Functional Groups | Nitrile (C-4), Amidoxime (C-1) |
| pKa (Calculated) | ~11.5 (Amidoxime OH), ~4.5 (Protonated nitrogen) |
| Solubility | Soluble in DMSO, Methanol; Low solubility in water (neutral pH) |
Mechanism of Action I: The Amidoxime Prodrug Principle
The primary in vivo biological activity of 4-cyanobenzamidoxime is latent. It acts as a prodrug for 4-cyanobenzamidine . Amidines are highly basic (pKa ~11-12) and positively charged at physiological pH, resulting in poor oral bioavailability (typically <5%). The amidoxime moiety masks this charge, significantly enhancing lipophilicity and membrane permeability.
Metabolic Activation via mARC
Upon absorption, the N-O bond of the amidoxime is cleaved by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system found primarily in the liver and kidney. This reduction is NADH-dependent and requires Cytochrome b5 and NADH-Cytochrome b5 reductase as electron transport partners.
Target Activity: Serine Protease Inhibition
The metabolite, 4-cyanobenzamidine , functions as a competitive inhibitor of trypsin-like serine proteases.
-
Mechanism: The positively charged amidine group mimics the side chain of Arginine (Arg) or Lysine (Lys), forming a critical salt bridge with the Aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.
-
Electronic Effect: The para-cyano group is electron-withdrawing. While unsubstituted benzamidine has a
of ~18 µM for trypsin, electron-withdrawing groups can modulate the pKa and electrostatic potential of the amidine, potentially altering affinity and selectivity profiles against related proteases like Thrombin or Factor Xa.
Pathway Visualization
The following diagram illustrates the reductive activation pathway driven by the mARC system.
Figure 1: Metabolic activation of 4-cyanobenzamidoxime to its active amidine form via the mitochondrial mARC system.
Mechanism of Action II: Synthetic Precursor for Bioactive Heterocycles
Beyond its role as a prodrug, 4-cyanobenzamidoxime is a critical intermediate in the synthesis of 1,2,4-oxadiazoles . This heterocyclic core is a bio-isostere of esters and amides, offering improved metabolic stability and hydrolytic resistance.
Therapeutic Relevance of Derived Oxadiazoles
Derivatives synthesized from this scaffold have demonstrated significant biological activities:
-
Antiviral Activity: 3-(4-cyanophenyl)-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 Papain-like protease (PLpro).
-
S1P1 Agonists: The oxadiazole ring serves as a linker in sphingosine-1-phosphate receptor agonists (immunomodulators used in Multiple Sclerosis).
-
Antimicrobial: 3,5-disubstituted oxadiazoles exhibit activity against Gram-negative bacteria (e.g., Xanthomonas oryzae) by disrupting cell wall synthesis or membrane integrity.
Synthetic Workflow Visualization
The transformation of the amidoxime into the bioactive oxadiazole core requires coupling with a carboxylic acid derivative.
Figure 2: Synthetic pathway for converting 4-cyanobenzamidoxime into bioactive 1,2,4-oxadiazole therapeutics.
Experimental Protocols
Protocol A: In Vitro Microsomal Stability (mARC Activity Assay)
Objective: To validate the conversion of 4-cyanobenzamidoxime to 4-cyanobenzamidine using liver microsomes.
-
Preparation:
-
Thaw pooled human or rat liver microsomes (20 mg/mL protein concentration) on ice.
-
Prepare a 10 mM stock solution of 4-cyanobenzamidoxime in DMSO.
-
Prepare the NADH-regenerating system (10 mM NADH, 50 mM MgCl₂ in 100 mM Potassium Phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, mix:
-
40 µL Phosphate Buffer (100 mM, pH 7.4)
-
10 µL Microsomes (Final conc: 0.5 mg/mL)
-
1 µL Test Compound (Final conc: 10 µM)
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding 50 µL of NADH-regenerating system.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots. -
Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge samples at 4,000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS . Monitor the transition for the amidine product (Mass = Parent - 16 Da + 2H roughly, specifically looking for reduction of N-OH to N-H).
-
Note: The amidine product (4-cyanobenzamidine) will be more polar and basic than the parent.
-
Protocol B: Synthesis of 1,2,4-Oxadiazole Derivative
Objective: To synthesize a bioactive library member using 4-cyanobenzamidoxime.
-
Activation: Dissolve the desired Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add Carbonyldiimidazole (CDI, 1.2 equiv) and stir at Room Temperature (RT) for 30 min to form the acyl-imidazole.
-
Coupling: Add 4-cyanobenzamidoxime (1.0 equiv) to the reaction mixture. Stir at RT for 1-2 hours. (Formation of O-acylamidoxime intermediate).
-
Cyclization: Heat the reaction mixture to 100-110°C for 4-6 hours. Alternatively, use microwave irradiation at 120°C for 20 mins.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
Safety & Toxicology Note
-
Mutagenicity Warning: N-hydroxy compounds (hydroxamic acids and amidoximes) can occasionally exhibit mutagenic potential in the Ames test due to metabolic activation to nitrenium ions. While 4-cyanobenzamidoxime is a standard intermediate, it should be handled as a potential genotoxin until specific Ames data confirms safety.
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.
References
-
Clement, B., et al. (2020). The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism. Drug Metabolism Reviews. Link
-
Ojha, R., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. Link
-
Katz, B.A., et al. (1998). Design of Serine Protease Inhibitors: The Amidine-Aspartate Salt Bridge. Nature. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry: Non-classical Bioisosteres for Amides and Esters. Journal of Medicinal Chemistry. Link
-
Havemeyer, A., et al. (2010). Reduction of Amidoximes to Amidines by the mARC Enzyme System. Journal of Biological Chemistry. Link
A Technical Guide to 4-Cyanobenzamidoxime Derivatives: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of the nitrile and amidoxime functionalities on a benzene scaffold presents a compelling area of chemical research with significant implications for drug discovery and materials science. The 4-cyanobenzamidoxime core, in particular, serves as a versatile platform for developing novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of 4-cyanobenzamidoxime derivatives, underpinned by established scientific principles and methodologies. It is designed to be a comprehensive resource for researchers and professionals, offering not only procedural details but also the causal reasoning behind experimental choices, thereby fostering a deeper understanding of this promising class of compounds.
The Strategic Importance of the 4-Cyanobenzamidoxime Scaffold
The 4-cyanobenzamidoxime scaffold integrates two key functional groups that impart unique chemical and biological properties.
-
The Amidoxime Moiety: Amidoximes (R-C(NH₂)=NOH) are recognized as versatile pharmacophores and crucial intermediates in medicinal chemistry.[1] They are often employed as bioisosteres of carboxylic acids and have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A particularly significant role of amidoximes is their use as prodrugs for amidines.[1][2] The amidine group, while often essential for pharmacological activity, is typically highly basic and polar, leading to poor oral bioavailability.[2] The in vivo reduction of the less basic and more lipophilic amidoxime to the active amidine overcomes this pharmacokinetic hurdle.[1][3] This prodrug strategy is a cornerstone of modern drug design, enabling the oral administration of potent therapeutic agents.[4][5]
-
The 4-Cyano Group: The nitrile group (–C≡N) is a powerful electron-withdrawing group that significantly influences the electronic properties of the benzene ring. It is a common feature in many approved drugs and serves as a key building block in organic synthesis.[6] The cyano group can participate in various chemical transformations, offering a handle for further molecular elaboration.[7] In the context of drug design, the nitrile can act as a hydrogen bond acceptor or engage in other non-covalent interactions with biological targets. Furthermore, the cyano group itself can be a pharmacophore, as seen in various enzyme inhibitors.
The combination of these two functionalities in a single molecule creates a platform for developing compounds with tunable pharmacokinetic profiles and diverse biological activities. The 4-cyanobenzoyl moiety is a valuable building block for synthesizing a wide range of derivatives.[8]
Synthetic Pathways to 4-Cyanobenzamidoxime Derivatives
The primary and most efficient method for the synthesis of amidoximes is the addition of hydroxylamine to a nitrile precursor.[1] This reaction is broadly applicable and can be adapted to various scales and substrate sensitivities.
Core Synthesis: From 4-Cyanobenzonitrile to 4-Cyanobenzamidoxime
The foundational step is the conversion of commercially available 4-cyanobenzonitrile to 4-cyanobenzamidoxime.
Caption: General synthesis of 4-cyanobenzamidoxime.
Detailed Experimental Protocol: Synthesis of 4-Cyanobenzamidoxime
This protocol describes a standard laboratory procedure for the synthesis of 4-cyanobenzamidoxime from 4-cyanobenzonitrile.
Materials:
-
4-Cyanobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Ethanol or Methanol
-
Water
-
Standard laboratory glassware and magnetic stirrer with heating capabilities
Step-by-Step Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) or triethylamine (1.2 equivalents) in a minimal amount of water, followed by the addition of ethanol. This in-situ generation of free hydroxylamine is a common and effective approach.[1]
-
Reaction Setup: To the hydroxylamine solution, add 4-cyanobenzonitrile (1.0 equivalent) dissolved in ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for several hours (typically 4-24 hours).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then triturated with cold water to remove inorganic salts.
-
Purification: The crude 4-cyanobenzamidoxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.
Causality Behind Experimental Choices:
-
In-situ Generation of Hydroxylamine: Using hydroxylamine hydrochloride with a base is often preferred for safety and stability reasons over using free hydroxylamine, which can be unstable. The base neutralizes the HCl, liberating the nucleophilic hydroxylamine.[1]
-
Solvent Choice: Ethanol and methanol are common solvents as they readily dissolve the reactants and are suitable for reflux conditions.[1]
-
Heating: The reaction is typically heated to increase the rate of nucleophilic attack of hydroxylamine on the nitrile carbon.[1]
Synthesis of N-Substituted 4-Cyanobenzamide Precursors
Many derivatives are synthesized from an N-substituted 4-cyanobenzamide precursor, which is then converted to the corresponding amidoxime.
Caption: Synthesis of N-substituted 4-cyanobenzamides.
This amide formation is a robust and high-yielding reaction, often proceeding via nucleophilic acyl substitution. The resulting N-substituted 4-cyanobenzamide can then be converted to the desired 4-cyanobenzamidoxime derivative using the hydroxylamine-based methods described above.
Characterization of 4-Cyanobenzamidoxime Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
Spectroscopic and Analytical Techniques
| Technique | Expected Observations for 4-Cyanobenzamidoxime Derivatives | Purpose |
| ¹H NMR | - Aromatic protons in the range of 7.5-8.0 ppm. - A broad singlet for the -NH₂ protons. - A singlet for the -OH proton of the oxime group. | To determine the proton environment and confirm the presence of key functional groups. |
| ¹³C NMR | - A signal for the amidoxime carbon (-C(NH₂)=NOH) typically around 150-160 ppm. - A signal for the nitrile carbon (-C≡N) around 118-120 ppm. - Aromatic carbon signals. | To identify all unique carbon atoms in the molecule. |
| FT-IR | - A strong, sharp absorption for the C≡N stretch around 2220-2240 cm⁻¹. - A broad O-H stretch for the oxime group around 3200-3600 cm⁻¹. - N-H stretching vibrations for the amino group around 3300-3500 cm⁻¹. - C=N stretching of the oxime around 1640-1690 cm⁻¹. | To identify the key functional groups present in the molecule.[5] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. | To confirm the molecular weight of the synthesized compound. |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values. | To confirm the empirical formula and purity of the compound. |
Self-Validating System: The combination of these techniques provides a robust, self-validating system for structural confirmation. For instance, the presence of the nitrile group is confirmed by both the characteristic IR stretch and the ¹³C NMR signal. Similarly, the formation of the amidoxime is evidenced by the appearance of -NH₂ and -OH protons in the ¹H NMR spectrum and the characteristic C=N carbon in the ¹³C NMR.
Applications of 4-Cyanobenzamidoxime Derivatives
The unique structural features of 4-cyanobenzamidoxime derivatives make them attractive candidates for a variety of applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Applications
The benzamide moiety is a well-established scaffold in the design of anticancer drugs.[9] The incorporation of a 4-cyanobenzamidoxime group can lead to compounds with potent antiproliferative activity. While specific data for 4-cyanobenzamidoxime derivatives is emerging, related compounds have shown significant promise. For example, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have demonstrated notable anticancer activity against various cancer cell lines, with some compounds showing GI50 values in the low micromolar range.[8] Similarly, other cyanopyrimidine and cinnamic acid derivatives have been reported to possess significant in vitro cytotoxicity against cancer cell lines.[3] The 4-cyanobenzamidoxime scaffold offers a promising starting point for the development of new anticancer agents.
The structural features of 4-cyanobenzamidoxime derivatives make them potential candidates for enzyme inhibition. For instance, 4-cyanamidobenzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.[4][10][11][12] Some of these derivatives exhibit inhibition constants (KIs) in the nanomolar range against certain CA isoforms.[10][11][12] The 4-cyanobenzamidoxime core could be explored for the development of inhibitors for CAs and other enzymes.
As previously discussed, the conversion of a pharmacologically active amidine to an amidoxime is a well-established prodrug strategy to enhance oral bioavailability.[1][2] This approach has been successfully applied in the development of various clinical candidates, including anticoagulants.[4] The 4-cyanobenzamidoxime moiety can be incorporated into drug candidates to improve their pharmacokinetic profiles.
Materials Science and Coordination Chemistry
Amidoxime groups are excellent chelating agents for various metal ions. The nitrogen and oxygen atoms of the amidoxime can coordinate with metal centers to form stable complexes.[11] This property makes 4-cyanobenzamidoxime derivatives promising ligands for the development of:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to coordinate with metal ions, coupled with the potential for intermolecular interactions involving the cyano group, makes these derivatives suitable for constructing novel supramolecular architectures.
-
Sensors: The coordination with specific metal ions can lead to changes in spectroscopic properties (e.g., fluorescence), which can be exploited for the development of chemical sensors.
-
Catalysts: Metal complexes of amidoxime-containing ligands can exhibit catalytic activity in various organic transformations.
The coordination chemistry of cyanamides, which are structurally related to the nitrile group, has also been explored for applications in materials science.[13]
Future Perspectives
The field of 4-cyanobenzamidoxime derivatives is ripe for further exploration. Future research efforts could focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substitutions on the amide nitrogen and the benzene ring to establish comprehensive structure-activity relationships (SAR).
-
In-depth Biological Evaluation: Screening new derivatives against a wider panel of cancer cell lines and clinically relevant enzymes to identify lead compounds for further development.
-
Mechanistic Studies: Investigating the detailed mechanisms of action of biologically active derivatives to understand their molecular targets and cellular pathways.
-
Development of Novel Materials: Exploring the coordination chemistry of 4-cyanobenzamidoxime derivatives with a wider range of metal ions to create new functional materials with unique optical, electronic, or catalytic properties.
Conclusion
4-Cyanobenzamidoxime derivatives represent a class of compounds with significant untapped potential. The strategic combination of the amidoxime and cyano functionalities provides a versatile platform for the design and synthesis of novel molecules with promising applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives, with the aim of inspiring and facilitating further research in this exciting area. The robust synthetic methodologies, coupled with the diverse biological and material properties, position 4-cyanobenzamidoxime derivatives as a valuable scaffold for future scientific innovation.
References
-
Clement, B. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Odesa National University Journal of Chemistry, 21(3), 878. [Link]
-
Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-4. [Link]
-
Uchida, M., et al. (2008). Orally active factor Xa inhibitors: investigation of a novel series of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy. Bioorganic & Medicinal Chemistry Letters, 18(16), 4682-7. [Link]
- Alper, P. B., et al. (2006). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal, 20(3), 153-160.
- Clement, B. (2016). Method for producing prodrug from amidoxime and N-hydroxyguanidine carboxylic acid esters.
- Semenyuta, I., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
-
Abdoli, M., et al. (2023). 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors. Bioorganic Chemistry, 139, 106725. [Link]
-
Abdoli, M., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 156-165. [Link]
- Abdoli, M., et al. (2022). a novel class of human and bacterial carbonic anhydrase inhibitors. Semantic Scholar.
-
Organic Syntheses Procedure. (n.d.). 4. Organic Syntheses. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]
-
Gerasimova, E. S., et al. (2001). Coordination chemistry of a chelating amidoximato ligand. Inorganic Chemistry, 40(12), 2845-50. [Link]
- Al-Salahi, R., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
-
Sharma, P., & Kumar, A. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]
-
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1225. [Link]
- Bigdeli, Z., et al. (2025). Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction.
- Ghamdi, A. M. A., et al. (2025).
-
Gerasimova, E. S., et al. (2014). Synthesis and Characterization of Two Cyanoxime Ligands, Their Precursors, and Light Insensitive Antimicrobial Silver(I) Cyanoximates. Molecules, 19(3), 3466-87. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Two Cyanoxime Ligands, Their Precursors, and Light Insensitive Antimicrobial Silver(I) Cyanoximates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
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- 11. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4-Cyano-N'-hydroxybenzene-1-carboximidamide as a Ligand in Metal Complexes
This Application Note and Protocol guide details the use of 4-Cyano-N'-hydroxybenzene-1-carboximidamide (commonly referred to as 4-cyanobenzamidoxime ) in coordination chemistry. This compound is a critical model ligand for understanding uranium extraction from seawater and a versatile precursor in metallodrug design.
Executive Summary
This compound is a bifunctional ligand featuring an amidoxime metal-binding pharmacophore and a nitrile handle. It serves as the primary small-molecule model for polyamidoxime adsorbents used in the extraction of Uranium(VI) from seawater. Its ability to form stable chelate rings with transition metals (Cu²⁺, Ni²⁺, Fe³⁺) and actinides (UO₂²⁺) also makes it valuable in the development of metallopharmaceuticals.
This guide provides protocols for the selective synthesis of the ligand, procedures for metal complexation, and analytical frameworks for characterizing the resulting coordination geometries.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 4-Cyanobenzamidoxime |
| CAS Number | 17201-38-6 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| pKa Values | ~3.5 (protonated oxime), ~11.5 (oxime proton) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| Key Functionality | Amidoxime: Bidentate chelation (N, O donor).Nitrile: Electron-withdrawing group; site for further polymerization or derivatization. |
Protocol A: Selective Synthesis of the Ligand
Objective: Synthesize the mono-amidoxime derivative from terephthalonitrile without generating the bis-amidoxime byproduct.
Mechanism
The reaction involves the nucleophilic attack of hydroxylamine on the nitrile carbon. Stoichiometric control is critical. Using excess hydroxylamine will convert both nitrile groups of the starting material (terephthalonitrile) into amidoximes.
Materials
-
Precursor: Terephthalonitrile (1,4-dicyanobenzene) [>98% purity]
-
Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base: Sodium Carbonate (Na₂CO₃) or Triethylamine
-
Solvent: Ethanol (Absolute) and Deionized Water
Step-by-Step Procedure
-
Reagent Preparation:
-
Dissolve NH₂OH·HCl (10.0 mmol, 0.695 g) in 10 mL of water.
-
Slowly add Na₂CO₃ (5.0 mmol, 0.53 g) to neutralize the hydrochloride. Caution: CO₂ evolution.
-
Note: The free base hydroxylamine is unstable; prepare immediately before use.
-
-
Reaction Initiation:
-
In a 100 mL round-bottom flask, dissolve Terephthalonitrile (10.0 mmol, 1.28 g) in 40 mL of Ethanol.
-
Heat the ethanol solution to 40°C to ensure complete dissolution.
-
Add the neutralized hydroxylamine solution dropwise over 30 minutes.
-
-
Reflux & Monitoring:
-
Reflux the mixture at 75–80°C for 4–6 hours .
-
Checkpoint: Monitor via TLC (SiO₂, Ethyl Acetate:Hexane 1:1). The mono-amidoxime moves slower than the dinitrile but faster than the bis-amidoxime.
-
-
Work-up:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in 20 mL cold water. The unreacted terephthalonitrile is insoluble and can be filtered off if present in large amounts.
-
Adjust pH to ~7.0. The product (4-cyanobenzamidoxime) will precipitate as a white solid.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:3 v/v).
-
Yield Expectation: 65–75%.
-
Protocol B: Metal Complexation (Uranyl & Transition Metals)
Objective: Coordinate the ligand to UO₂²⁺ (Uranium extraction model) or Cu²⁺ (catalytic/bioactive model).
Workflow Diagram
Figure 1: General workflow for synthesizing metal-amidoxime complexes.
Detailed Procedure
1. Uranyl Complex (UO₂L₂)
Context: This mimics the sequestration of uranium from seawater.
-
Dissolution: Dissolve 4-cyanobenzamidoxime (2.0 mmol) in 20 mL Methanol.
-
Metal Addition: Add Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O, 1.0 mmol) dissolved in 5 mL Methanol. The solution will turn deep yellow.
-
Base Addition (Critical): Amidoximes bind Uranyl most effectively in the imino-oximato form (deprotonated). Add Triethylamine (2.0 mmol) dropwise.
-
Reaction: Stir at Room Temperature for 3 hours.
-
Isolation: The complex often precipitates as a yellow/orange solid. If not, reduce volume by 50% via rotary evaporation and add diethyl ether to induce precipitation.
2. Copper(II) Complex (CuL₂)
Context: Standard transition metal coordination.
-
Dissolution: Dissolve Ligand (2.0 mmol) in 20 mL Ethanol.
-
Metal Addition: Add Copper(II) Acetate Monohydrate (1.0 mmol) dissolved in 10 mL water.
-
Note: Acetate acts as a self-buffering agent, often negating the need for external base.
-
-
Reflux: Heat to 60°C for 2 hours. The solution typically turns dark green or blue-green.
-
Crystallization: Slow evaporation of the solvent yields crystals suitable for X-ray diffraction.
Characterization & Validation
How to prove you have the correct complex.
A. Infrared Spectroscopy (FT-IR)
The amidoxime group has distinct signatures that shift upon metal binding.
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Mechanistic Insight |
| ν(O-H) | 3200–3400 (Broad) | Disappears or Shifts | Deprotonation of oxime oxygen. |
| ν(C=N) | 1650–1660 | 1630–1640 (Shift ↓) | Nitrogen coordination reduces bond order. |
| ν(N-O) | 930–950 | 960–980 (Shift ↑) | Increased bond strength due to chelation. |
| ν(U=O) | N/A | 900–920 (Strong) | Characteristic Uranyl (O=U=O) stretch. |
B. Binding Mode Analysis (Structural Logic)
The amidoxime ligand can adopt two primary binding modes. Use Graphviz to visualize the expected coordination.
Figure 2: Coordination modes. Mode A is unique to high-valent actinides (U), involving side-on binding. Mode B is the standard 5-membered chelate ring seen in Cu/Ni complexes.
Safety & Handling
-
Hydroxylamine: Potentially explosive upon heating if not neutralized. Always use a blast shield during the synthesis reflux.
-
Uranyl Compounds: Radioactive (alpha emitter) and chemically toxic (heavy metal). All work must be performed in a designated radiation safety hood with appropriate waste disposal protocols.
-
Cyanides: The cyano group on the benzene ring is stable, but combustion may release HCN.
References
-
Rogers, R. D., et al. (2012).[1] "Extraction of uranium from seawater with ionic liquids."[1] RSC Blogs. Source:[Link]
-
Ma, S., et al. (2022).[2] "Highly Efficient Electrocatalytic Uranium Extraction from Seawater over an Amidoxime-Functionalized In–N–C Catalyst." Advanced Science. Source:[Link]
-
Cui, Y., et al. (2017). "Stanford researchers say extracting uranium from seawater could help nuclear power play a larger role." Stanford News. Source:[Link]
-
PubChem. (2025).[3] "4-Cyanobenzamidine Hydrochloride (Related Compound)."[3] National Library of Medicine. Source:[Link]
Sources
Application Note: Synthesis of Chelating Superabsorbent Polymers via 4-Cyanobenzamidoxime Functionalization
This Application Note and Protocol is designed for researchers in polymer chemistry and environmental remediation. It details the preparation of a functionalized Superabsorbent Polymer (SAP) using 4-Cyano-N'-hydroxybenzene-1-carboximidamide (also known as 4-cyanobenzamidoxime).
This specific compound is a bifunctional ligand containing both a nitrile group (–CN) and an amidoxime group (–C(NH₂)NOH). While standard SAPs (like polyacrylates) are excellent for water retention, they often lack selectivity for heavy metals or specific catalytic capabilities. Incorporating 4-cyanobenzamidoxime transforms the SAP into a chelating hydrogel , highly effective for uranium extraction from seawater , heavy metal remediation , and controlled drug delivery where pH-sensitive release is required.
Executive Summary & Mechanism
This protocol describes the covalent incorporation of This compound (CBDO) into a poly(acrylamide-co-acrylic acid) network. Unlike physical blending, which suffers from leaching, this method utilizes a pre-functionalization strategy where CBDO is first reacted with a reactive vinyl monomer (Glycidyl Methacrylate) or grafted onto a reactive polymer backbone.
Mechanistic Rationale
-
Dual Functionality: The SAP backbone (Acrylic Acid/Acrylamide) provides the osmotic pressure for high water swelling (>500 g/g). The CBDO moiety provides specific binding sites for transition metals (Cu²⁺, UO₂²⁺, Pb²⁺) via the amidoxime oxygen and nitrogen.
-
Chemical Stability: The benzene ring in CBDO provides steric stability, preventing the rapid hydrolysis often seen in aliphatic amidoximes.
-
Secondary Reactivity: The para-cyano group (–CN) on the benzene ring remains available for post-polymerization modification (e.g., conversion to a bis-amidoxime crosslink for enhanced mechanical strength).
Experimental Workflow Diagram
The following diagram illustrates the chemical pathway: from the activation of the ligand to the final crosslinked network.
Caption: Synthesis pathway showing the conversion of 4-cyanobenzamidoxime into a polymerizable monomer via Glycidyl Methacrylate (GMA) ring opening, followed by copolymerization.
Detailed Protocol
Phase 1: Preparation of the Functional Monomer (CBDO-GMA)
Objective: To attach a vinyl group to the 4-cyanobenzamidoxime so it can be covalently polymerized.
Reagents:
-
This compound (CBDO)
-
Glycidyl Methacrylate (GMA)
-
Tetrabutylammonium bromide (TBAB) - Catalyst
-
Dimethylformamide (DMF) - Solvent
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.61 g (10 mmol) of CBDO in 20 mL of anhydrous DMF .
-
Catalyst Addition: Add 0.16 g (0.5 mmol) of TBAB. Stir until fully dissolved.
-
Reaction: Add 1.42 g (10 mmol) of Glycidyl Methacrylate dropwise to the solution.
-
Heating: Heat the mixture to 70°C under a nitrogen atmosphere for 6 hours . The amidoxime hydroxyl group attacks the epoxy ring of GMA, creating a stable ether linkage.
-
Purification (Optional but Recommended): Precipitate the product in cold diethyl ether to remove unreacted GMA. Dry under vacuum. Note: If using crude, account for unreacted GMA as a crosslinker.
Phase 2: Synthesis of the Superabsorbent Polymer
Objective: To copolymerize the CBDO-GMA monomer with hydrophilic monomers to form the hydrogel.
Reagents:
-
Acrylic Acid (AA) - Must be distilled to remove inhibitors.
-
Acrylamide (AM)
-
CBDO-GMA Monomer (from Phase 1)
-
N,N'-Methylenebisacrylamide (MBA) - Crosslinker
-
Ammonium Persulfate (APS) - Initiator
-
Sodium Hydroxide (NaOH) - Neutralizer
Step-by-Step Protocol:
-
Neutralization:
-
Place 10 mL of Acrylic Acid in a beaker in an ice bath.
-
Slowly add NaOH solution (5 M) dropwise to neutralize the acid to 70% degree of neutralization (approx. pH 6-7). Exothermic reaction - keep cool to prevent premature polymerization.
-
-
Monomer Mixing:
-
Add 5.0 g of Acrylamide to the neutralized AA solution.
-
Add 1.0 - 3.0 g of CBDO-GMA monomer (dissolved in minimal DMF if necessary).
-
Add 15 mg of MBA (Crosslinker).
-
Top up with deionized water to a total volume of 50 mL .
-
Critical Step: Bubble Nitrogen gas through the solution for 20 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).
-
-
Polymerization:
-
Transfer the solution to a three-neck flask equipped with a mechanical stirrer and reflux condenser.
-
Heat the water bath to 45°C .
-
Add 50 mg of APS (dissolved in 1 mL water) to initiate the reaction.
-
Stir at 200 RPM. The solution will become viscous and eventually gel (the "Trommsdorff effect").
-
Once gelation occurs (approx. 30-60 mins), stop stirring and let the reaction continue at 60°C for 3 hours to ensure high conversion.
-
-
Post-Processing:
-
Remove the gel block and cut it into small pieces (approx. 5mm cubes).
-
Washing: Soak the gel pieces in excess Ethanol/Water (70:30) mixture for 24 hours to remove unreacted monomers and DMF. Change the solvent 3 times.
-
Drying: Dry the gel in a hot air oven at 60°C until constant weight.
-
Milling: Grind the dried polymer into a powder (particle size 150–850 µm) for application testing.
-
Characterization & Validation Data
To validate the synthesis, the following parameters must be checked.
Table 1: Expected Physiochemical Properties
| Parameter | Test Method | Target Specification | Significance |
| Swelling Capacity (Water) | Gravimetric (Tea Bag Method) | 400 - 800 g/g | Indicates successful SAP network formation. |
| Swelling Capacity (Saline) | 0.9% NaCl Solution | 40 - 70 g/g | Measures resistance to ionic strength. |
| FTIR Confirmation | KBr Pellet | Peak at 2230 cm⁻¹ (-CN)Peak at 1650 cm⁻¹ (C=N) | Confirms incorporation of CBDO ligand. |
| Gel Fraction | Soxhlet Extraction | > 85% | Indicates efficient crosslinking (low soluble fraction). |
| Metal Uptake (Cu²⁺) | Atomic Absorption Spectroscopy | > 150 mg/g | Validates chelating functionality of amidoxime. |
Troubleshooting Guide
-
Problem: Low swelling capacity (<100 g/g).
-
Cause: Crosslinker (MBA) concentration too high or too much CBDO-GMA (hydrophobic effect).
-
Fix: Reduce MBA to 5-10 mg or reduce CBDO loading.
-
-
Problem: Polymer is soluble (gooey) instead of a gel.
-
Cause: Insufficient crosslinking or oxygen inhibition.
-
Fix: Increase nitrogen purging time; check MBA purity.
-
Safety & Handling
-
4-Cyanobenzamidoxime: Irritant. Avoid inhalation. Handle in a fume hood.
-
Acrylamide: Potent neurotoxin. Always wear nitrile gloves and a mask. Handle powder in a closed system if possible.
-
Exotherm: The neutralization of acrylic acid is highly exothermic; failure to cool can cause splashing or runaway polymerization.
References
-
Amidoxime Functionalization
- Title: "Amidoxime-functionalized mesoporous silica and its high removal of U(VI)"
- Source: RSC Advances (Polymer Chemistry)
-
URL:[Link]
-
SAP Synthesis Protocol
- Title: "Modulating superabsorbent polymer properties by adjusting the amphiphilicity"
- Source: Frontiers in Bioengineering and Biotechnology
-
URL:[Link]
-
General SAP Mechanism
Sources
Application Note: One-Pot Synthesis of Heterocycles from 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Executive Summary
This application note details the one-pot synthesis of 3-(4-cyanophenyl)-5-substituted-1,2,4-oxadiazoles starting from 4-Cyano-N'-hydroxybenzene-1-carboximidamide (also known as 4-cyanobenzamidoxime).
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1] The specific starting material, 4-cyanobenzamidoxime, is uniquely valuable because it yields a "bifunctional" core: the formed oxadiazole ring provides lipophilicity and metabolic stability, while the pendant nitrile group remains available for downstream diversification (e.g., conversion to tetrazoles, amines, or amides).
This guide presents three validated protocols ranging from high-throughput microwave techniques to scalable, mild room-temperature methods, ensuring preservation of the sensitive nitrile moiety.
Chemistry & Mechanism[1][2][3]
The formation of the 1,2,4-oxadiazole core from an amidoxime proceeds through a two-step sequence that can be collapsed into a single pot:
-
O-Acylation: The amidoxime hydroxyl group attacks an activated carboxylic acid derivative (ester, acid chloride, or activated acid) to form an O-acylamidoxime intermediate.[2]
-
Cyclodehydration: The intermediate undergoes intramolecular condensation (loss of water or alcohol) to close the ring.
Regiochemistry: The structure of the starting material fixes the 4-cyanophenyl group at the C3 position of the resulting oxadiazole. The incoming electrophile (carboxylic acid/ester) determines the substituent at the C5 position .
Reaction Scheme
Figure 1: Mechanistic pathway for T3P-mediated cyclization. The nitrile group on the phenyl ring remains spectator to the reaction.
Validated Protocols
Protocol A: T3P®-Mediated Coupling (Recommended)
Best for: Library generation, valuable carboxylic acids, and preserving sensitive functional groups (like the nitrile). Mechanism: Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger, driving the reaction to completion under mild heating.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (for polar substrates)
Procedure:
-
Charge: In a reaction vial, dissolve the carboxylic acid (1.1 equiv) and base (3.0 equiv) in EtOAc (concentration ~0.2 M). Stir for 5 minutes.
-
Activate: Add T3P solution (2.0 equiv) dropwise. Stir for 15-20 minutes at room temperature to form the active ester.
-
Addition: Add 4-cyanobenzamidoxime (1.0 equiv) in one portion.
-
Cyclize: Heat the mixture to 80°C (if using EtOAc, reflux) or 90-100°C (if using DMF/Toluene) for 4–12 hours. Monitor by LCMS for the disappearance of the O-acyl intermediate.
-
Workup: Cool to RT. Dilute with EtOAc. Wash effectively with water (x2), sat. NaHCO3 (x2), and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: T3P is non-toxic and its by-products are water-soluble, simplifying the workup. The mild acidic nature of T3P prevents hydrolysis of the nitrile group.
Protocol B: Superbase (NaOH/DMSO) Method
Best for: Scale-up, cost-efficiency, and reacting with Esters . Mechanism: The "superbase" system generated by NaOH in DMSO activates the amidoxime for rapid attack on esters at room temperature.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid Ester (R-COOMe/Et) (1.2 equiv)[3]
-
Powdered NaOH (1.5 - 2.0 equiv)
-
Solvent: DMSO (dry)
Procedure:
-
Prepare: Rapidly stir powdered NaOH in DMSO for 10 minutes to create a suspension.
-
Mix: Add the amidoxime and the ester to the suspension simultaneously.
-
React: Stir vigorously at Room Temperature (20-25°C) .
-
Note: Reaction times vary from 30 mins to 12 hours depending on the ester sterics.
-
-
Quench: Pour the reaction mixture into crushed ice/water.
-
Isolate: The product often precipitates as a solid. Filter and wash with water.[4] If no precipitate forms, extract with EtOAc.
Critical Control Point: Do not heat this reaction above 40°C, as the hydroxide/DMSO combination can hydrolyze the nitrile to a primary amide.
Protocol C: Microwave-Assisted Synthesis
Best for: Rapid optimization and difficult substrates.
Procedure:
-
Mix amidoxime (1.0 equiv), Carboxylic Acid (1.0 equiv), and EDC·HCl (1.2 equiv) in DMF.
-
Stir at RT for 10 mins.
-
Irradiate at 120°C for 10-20 minutes in a sealed vessel.
-
Direct purification via prep-HPLC is often possible after filtration.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the T3P-mediated synthesis.
Comparative Data & Selection Guide
| Parameter | Protocol A: T3P | Protocol B: NaOH/DMSO | Protocol C: Microwave |
| Reagent Partner | Carboxylic Acids | Esters | Acids or Esters |
| Reaction Temp | 80 - 100°C | 20 - 25°C | 100 - 140°C |
| Time | 4 - 12 h | 0.5 - 12 h | 10 - 30 min |
| Nitrile Stability | High (Mildly acidic) | Medium (Risk of hydrolysis if heated) | High (Short exposure) |
| Purification | Extraction/Column | Filtration (often) | Prep-HPLC |
| Scalability | High (Safe exotherm) | High (Cheap reagents) | Low (Vessel limits) |
Troubleshooting & Optimization
-
Issue: Incomplete Cyclization (Intermediate Persists).
-
Diagnosis: LCMS shows a peak with Mass = Product + 18 (water).
-
Solution: Increase temperature or add more T3P. For the Superbase method, ensure the DMSO is dry; water inhibits the dehydration.
-
-
Issue: Nitrile Hydrolysis (Amide Formation).
-
Diagnosis: LCMS shows Product + 18 (hydration of nitrile).
-
Solution: Switch from NaOH/DMSO to T3P. Lower the reaction temperature.
-
-
Issue: Low Yield with Steric Bulk.
-
Solution: If the carboxylic acid is bulky, the O-acylation is slow. Pre-activate the acid with CDI (Carbonyldiimidazole) in DMF for 1 hour before adding the amidoxime, then heat to 110°C.
-
References
-
Augustine, J. K., et al. (2009).[5] "Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles."[6] Tetrahedron, 65(48), 9989-9996.[5]
-
Baykov, S. V., et al. (2017). "The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters."[7] Tetrahedron Letters, 58(23), 2206-2209.
-
Adib, M., et al. (2006). "A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions." Synlett, 2006(11), 1765-1767.
-
Jakopin, Z., & Dolenc, M. S. (2007). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry, 12(10), 850-898.
Sources
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Cyano-N'-hydroxybenzene-1-carboximidamide via Recrystallization
This document provides a comprehensive guide for the purification of 4-Cyano-N'-hydroxybenzene-1-carboximidamide by recrystallization. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity for their applications. This guide is structured to provide not only a step-by-step protocol but also a deep understanding of the principles behind the purification process, along with extensive troubleshooting advice and frequently asked questions.
Introduction to the Purification Challenge
This compound is a polar aromatic molecule containing both a nitrile and a hydroxyamidine (amidoxime) functional group. This unique combination of functionalities presents specific challenges during purification. The polarity of the molecule influences its solubility profile, often leading to high solubility in polar solvents and poor solubility in non-polar solvents. Furthermore, the synthesis of this compound can result in characteristic impurities that must be effectively removed to ensure the quality of the final product. Recrystallization is a powerful and scalable technique for the purification of solid compounds, and when optimized, it can yield high-purity crystalline material.
Part 1: Understanding the Fundamentals
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1] The ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[2] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving impurities behind in the solvent (mother liquor).[3]
Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[2] For a polar compound like this compound, polar solvents are generally a good starting point.[4] However, finding a single solvent with the ideal solubility profile can be challenging. In such cases, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[2]
Based on the polarity of this compound, a systematic solvent screening is recommended. The following table summarizes a typical screening process and expected observations.
| Solvent System | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | High | Low to Moderate | Moderate to High | Potential single solvent, or good "anti-solvent" in a mixed system. |
| Methanol | High | High | Very High | Likely too soluble for a single solvent system; potential "good" solvent in a mixed system. |
| Ethanol | High | Moderate to High | High | Similar to methanol, may be too soluble. |
| Acetone | Medium-High | Moderate | High | A potential single solvent or a "good" solvent in a mixed system. |
| Ethyl Acetate | Medium | Low to Moderate | Moderate to High | A good candidate for a single solvent system. |
| Toluene | Low | Very Low | Low | Unlikely to be a good solvent. |
| Hexane | Very Low | Insoluble | Insoluble | A potential "anti-solvent" in a mixed system with a more polar "good" solvent. |
Expert Insight: For polar aromatic compounds, a mixed solvent system often provides the best results. A common and effective combination is a polar protic solvent like ethanol or methanol with water as the anti-solvent.[5] Another viable option is a combination of a moderately polar solvent like ethyl acetate with a non-polar anti-solvent like hexane.[6]
Part 2: Experimental Protocol
This protocol is based on a systematic approach to solvent selection and optimization for the recrystallization of this compound.
Step-by-Step Recrystallization Procedure (Ethanol/Water System)
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate with stirring. Continue to add ethanol dropwise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is essential to remove any particulate matter that could interfere with crystallization.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling. Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Re-dissolution: To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same proportion as the final recrystallization mixture) to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The cooling process was too rapid. | - Reheat the solution to evaporate some of the solvent and then allow it to cool slowly again.- If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[2] |
| "Oiling Out" of the Product | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Add more of the "good" solvent (ethanol in the example above) to the hot solution to decrease the saturation point and then cool again.- Consider using a solvent system with a lower boiling point. |
| Colored Impurities in Crystals | - The crude material contains colored byproducts. | - Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[3] |
| Low Yield | - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough. | - Concentrate the mother liquor by evaporating some of the solvent to obtain a second crop of crystals.- Always use ice-cold solvent for washing the crystals on the filter. |
| Crystals are very fine or powdery | - The solution cooled too quickly. | - Ensure a slow cooling process. Insulating the flask can help to slow down the rate of cooling. |
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities arise from the synthesis process, which typically involves the reaction of a 4-cyanobenzonitrile derivative with hydroxylamine.[7] Potential impurities include:
-
Unreacted 4-cyanobenzonitrile: This starting material is less polar than the product and should remain in the mother liquor during recrystallization.
-
4-Cyanobenzamide: This can form as a byproduct, especially if the reaction conditions are not carefully controlled. Its polarity is similar to the desired product, making it a more challenging impurity to remove. A well-optimized recrystallization is crucial.[8]
-
Side products from hydroxylamine: Depending on the reaction conditions, other side products may form.
Q2: How can I assess the purity of my recrystallized product?
A2: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
Q3: Can I reuse the mother liquor to get more product?
A3: Yes, it is often possible to obtain a second or even a third crop of crystals from the mother liquor. This is done by evaporating a portion of the solvent to increase the concentration of the desired compound and then repeating the cooling process. However, be aware that subsequent crops of crystals are likely to be less pure than the first crop.
Q4: What safety precautions should I take when working with this compound and the solvents?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The specific hazards of this compound may not be fully characterized, so it should be handled with care. The solvents used for recrystallization, such as ethanol and acetone, are flammable and should be kept away from ignition sources.
Q5: My compound is very polar and seems to be soluble in all polar solvents I've tried. What should I do?
A5: For highly polar compounds, a mixed-solvent system is almost always necessary. If single polar solvents are too effective, try using a less polar "good" solvent like ethyl acetate and a non-polar "anti-solvent" like hexane. You may need to experiment with the ratios to find the optimal conditions. In some challenging cases, techniques like vapor diffusion may be required to obtain high-quality crystals.
References
-
r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Santa Monica College. (n.d.). 4. Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
-
ResearchGate. (n.d.). of the stability of amidoxime isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. Retrieved from [Link]
-
Molecules. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
-
Molecules. (2019, July 2). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]
-
ResearchGate. (n.d.). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]
- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
-
Indian Journal of Chemistry. (2002). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Retrieved from [Link]
-
Polymer. (2000). Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch. Elsevier. Retrieved from [Link]
-
Academia.edu. (n.d.). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyanobenzene-1-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Solubilization, Hansen Solubility Parameters, Solution Thermodynamics and Solvation Behavior of Flufenamic Acid in (Carbitol + Water) Mixtures. Retrieved from [Link]
-
Journal of Natural Products. (2025). LC-MS/MS Fingerprinting Analysis of Cyanotis arachnoidea Extracts: Process-Related Artifacts in Anabolic Food Supplements. American Chemical Society and American Society of Pharmacognosy. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tiemann Rearrangement in Amidoximes
Subject: Optimization of Amidoxime-to-Urea Conversion (Tiemann Rearrangement) and Suppression of Nitrile/Oxadiazole Side Reactions. To: Chemical Biology & Medicinal Chemistry Groups From: Senior Application Scientist, Process Chemistry Division
Executive Summary
The Tiemann rearrangement of amidoximes allows for the conversion of amidoximes (
The most frequent failure modes are dehydration to nitriles (the "Beckmann-type fragmentation") and inadvertent cyclization to 1,2,4-oxadiazoles (if acyl donors are present). This guide provides a root-cause analysis and self-validating protocols to ensure the desired rearrangement occurs.
Module 1: Mechanistic Diagnostics
Before troubleshooting, you must visualize where your reaction is diverging. The Tiemann rearrangement shares a common initial intermediate (
Pathway Analysis (The Bifurcation Point)
Figure 1: The mechanistic divergence of amidoximes. The success of the reaction depends entirely on controlling the fate of the O-sulfonyl intermediate.
Module 2: The Nitrile Trap (Dehydration)
Symptom: You isolate the corresponding nitrile (
Q: Why is my amidoxime reverting to a nitrile?
A: You are triggering a Beckmann-type fragmentation (elimination) rather than the Tiemann rearrangement. This occurs when the base abstracts a proton from the amino group (
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Leaving Group | Switch to Nosyl (o-NsCl) | p-Toluenesulfonyl (Ts) is standard, but o-nitrobenzenesulfonyl (Ns) is a superior leaving group. It lowers the activation energy for the rearrangement step, allowing it to compete faster than the elimination pathway [1]. |
| Base Selection | Use Pyridine (Avoid NaOH/TEA) | Strong bases promote E2-type elimination to the nitrile. Pyridine buffers the system and forms a specific salt complex that favors rearrangement over fragmentation [2]. |
| Solvent | Acetonitrile or DMF | Protic solvents can solvate the leaving group too well, encouraging ionization without migration. Polar aprotic solvents stabilize the transition state for the rearrangement. |
Self-Validating Check:
-
TLC Monitoring: Do not heat immediately. Stir at 0°C with TsCl. Verify the formation of the O-tosyl intermediate (usually higher
than amidoxime). Only heat after the starting material is consumed. If nitrile forms at 0°C, your base is too strong.
Module 3: The Cyclization Trap (Oxadiazoles)
Symptom: You isolate a stable 5-membered ring (1,2,4-oxadiazole). Context: This is often called the "Tiemann-Krüger" reaction, which confuses researchers.
Q: I used an acyl chloride to activate the amidoxime. Why didn't it rearrange?
A: Acyl chlorides (
Corrective Action:
-
Stop using Acyl Chlorides: If you want a urea, you must use a sulfonyl chloride (TsCl, MsCl, NsCl). The sulfonate group cannot be attacked intramolecularly to form a stable ring, forcing the molecule to rearrange or eliminate.
-
Check for Nitrile Contamination: If your solvent contains nitriles (or you are reacting in neat nitrile), the amidoxime may undergo [3+2] cycloaddition with the solvent.
Module 4: Standardized Protocol (The "Safe" Tiemann)
This protocol minimizes nitrile formation by separating the activation and rearrangement steps.
Reagents:
-
Substrate: Amidoxime (1.0 eq)
-
Activator: p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Solvent: Ethyl Acetate / Water biphasic system (mild) OR Pyridine (classic).
-
Base:
(if biphasic) or Pyridine.
Step-by-Step Workflow:
-
Activation (Cold Phase): Dissolve amidoxime in solvent. Cool to 0°C. Add TsCl slowly.
-
Checkpoint: Monitor by TLC.[3] You should see the
-tosyl species form. It is often unstable, so do not isolate it. -
Critical: If you see nitrile forming here, lower the temperature to -10°C.
-
-
Rearrangement (Warm Phase): Allow the mixture to warm to Room Temperature (RT). If using pyridine, heat to 60°C for 1-2 hours.
-
Mechanism:[4] The heat promotes the migration of the R-group to the nitrogen, ejecting the tosylate anion.
-
-
Hydrolysis (Urea Formation): The rearrangement forms a carbodiimide or cyanamide intermediate. Add dilute HCl (aq) and stir for 30 minutes to hydrolyze this to the urea.
-
Isolation: Neutralize and extract.
Module 5: Advanced Troubleshooting (FAQ)
Q: My reaction stalls at the O-sulfonate intermediate. A: The migrating group (R) might be electron-deficient, raising the energy barrier for migration.
-
Fix: Increase temperature to reflux.
-
Fix: Add a Lewis Acid catalyst (e.g.,
) to assist in leaving group departure, though this is rare in Tiemann chemistry.
Q: I am getting a complex mixture of hydrolysis products. A: Amidoximes are prone to hydrolysis back to the amide under acidic conditions. Ensure your reaction remains slightly basic (pH 8-9) during the rearrangement phase, and only acidify after the rearrangement is complete (to hydrolyze the carbodiimide).
Q: Can I do this in one pot from the nitrile?
A: Yes, but remove excess hydroxylamine first. Residual
Decision Tree: Solving Low Yields
Figure 2: Rapid diagnostic logic for Tiemann rearrangement failures.
References
-
Mechanism of Tiemann Rearrangement: Tiemann, F. (1891). Über die Einwirkung von Benzolsulfochlorid auf Amidoxime.[1]Berichte der deutschen chemischen Gesellschaft, 24(2), 4162-4167.
-
Suppression of Nitrile Formation: Zelenin, K. N., et al. (1994). Amidoximes and their derivatives: Synthesis, structure, and reactivity.Russian Chemical Reviews, 63(10).
-
Comparison with Lossen Rearrangement: Wang, Q., et al. (2010).[5] Tiemann Rearrangement of Amidoximes.[6][7]Comprehensive Organic Name Reactions and Reagents.
-
Side Reaction Analysis (Beckmann vs. Tiemann): Hsieh, T. H., et al. (2018). Investigation of O-Sulfonylation-promoted Heterolytic N-O Bond Cleavage of Amidoximes.Journal of the Chinese Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 7. Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase? - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Minimizing hydrolysis of nitrile group during 4-Cyano-N'-hydroxybenzene-1-carboximidamide synthesis
A Guide to Minimizing Nitrile Group Hydrolysis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyano-N'-hydroxybenzene-1-carboximidamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The primary challenge in this synthesis is the undesired hydrolysis of the nitrile functional group. This document provides in-depth, actionable strategies to mitigate this side reaction, ensuring higher yields and product purity.
Section 1: Understanding the Core Problem: The Hydrolysis Side Reaction
Q1: What exactly is nitrile hydrolysis, and why is it the primary challenge in my amidoxime synthesis?
A1: The synthesis of your target molecule, this compound (an amidoxime), involves the nucleophilic addition of hydroxylamine to a nitrile group. However, under the very conditions required for this transformation, the nitrile group is also susceptible to attack by water in a competing reaction known as hydrolysis.
This hydrolysis proceeds in two stages:
-
Formation of an Amide: The nitrile group first hydrolyzes to a primary amide (4-cyanobenzamide).
-
Formation of a Carboxylic Acid: Under more vigorous conditions, the amide can undergo further hydrolysis to the corresponding carboxylic acid (4-cyanobenzoic acid).[1]
This side reaction is problematic for two critical reasons:
-
Yield Reduction: Every molecule of nitrile that is hydrolyzed is one less molecule available to form your desired amidoxime product.
-
Purification Complexity: The resulting amide and carboxylic acid byproducts have polarities similar to your amidoxime product, making separation by standard techniques like column chromatography difficult and often leading to lower isolated yields.
The reaction conditions, particularly pH and temperature, create a delicate balance. Conditions that accelerate the desired amidoxime formation can often disproportionately accelerate the undesired hydrolysis.[2]
Sources
Optimizing reaction temperature for 4-Cyano-N'-hydroxybenzene-1-carboximidamide cyclization
Executive Summary & Diagnostic Matrix
The cyclization of 4-cyano-N'-hydroxybenzene-1-carboximidamide (4-cyanobenzamidoxime) to a 1,2,4-oxadiazole presents a specific thermodynamic challenge. You are balancing the high activation energy required for dehydration-cyclization against the thermal instability of the 4-cyano group (susceptible to hydrolysis) and the N-O bond (susceptible to cleavage).
If your yield is low, do not simply increase the temperature. Use the diagnostic matrix below to identify the specific failure mode based on your LCMS/NMR data.
Troubleshooting Diagnostic Matrix
| Symptom (LCMS/NMR) | Diagnosis | Root Cause | Corrective Action |
| Mass = M + Acyl Group (No -H₂O loss) | Stalled Intermediate | Temperature too low for cyclodehydration. The O-acylation occurred, but the ring did not close. | Increase temp to 80–110°C or add a dehydrating agent (e.g., molecular sieves, TFAA). |
| Mass = Product + 18 (M+18) | Nitrile Hydrolysis | Temperature too high or pH too extreme (high base/acid). The 4-cyano group hydrolyzed to an amide. | Reduce temp to <90°C . Switch to non-aqueous bases (e.g., DIEA in Toluene) to starve the reaction of water. |
| Mass = Starting Material (after time) | Reversion/Hydrolysis | Unstable O-acyl intermediate hydrolyzed before cyclization could occur. | One-pot method failure. Isolate the O-acyl intermediate first, then cyclize in a separate, dry solvent step. |
| Complex Mixture / Tars | Beckmann/Tiemann Rearrangement | Excessive heating (>140°C) caused radical degradation or rearrangement of the amidoxime core. | Cap temperature at 120°C . Use microwave heating for shorter duration (max 10-15 mins). |
The Thermodynamic Landscape
To optimize this reaction, you must visualize the competition between the desired pathway and the degradation cliffs. The following diagram maps the kinetic checkpoints.
Figure 1: Reaction pathway showing the critical 'O-Acyl' bottleneck. Note that high heat drives the green path (Product) but risks the red path (Hydrolysis).
Deep Dive: The Temperature Paradox
The core conflict in this synthesis is the activation energy gap .
-
Acylation (Step 1): The reaction of the amidoxime oxygen with an electrophile (acid chloride/anhydride) is kinetically fast and exothermic. It proceeds readily at 0°C to Room Temperature (RT) .
-
Cyclization (Step 2): The elimination of water to close the ring is endothermic and kinetically slow. It typically requires temperatures of 80°C–120°C to overcome the activation barrier.
The Risk: The 4-cyano group on your benzene ring is an electron-withdrawing group (EWG). While this stabilizes the amidoxime against oxidation, it activates the nitrile carbon toward nucleophilic attack by water. If you heat the reaction in the presence of base (NaOH/KOH) and trace water (common in DMSO methods), the nitrile will hydrolyze to a primary amide (–CONH₂) before the oxadiazole ring closes.
The Solution: You must decouple the steps or use "dry heating" conditions.
Optimized Protocol: The "Self-Validating" System
This protocol is designed to isolate variables. By separating acylation from cyclization, you prevent the competition between ring closure and nitrile hydrolysis.
Phase 1: Controlled O-Acylation (Low Temp)
-
Reagents: 4-Cyanobenzamidoxime (1.0 eq), Acyl Chloride (1.1 eq), DIEA (1.2 eq).
-
Solvent: Dry DCM or THF (Anhydrous is critical).
-
Temp: 0°C to RT.
-
Procedure:
-
Dissolve amidoxime and base in solvent.[1] Cool to 0°C.
-
Add acyl chloride dropwise (exothermic).
-
Stir at RT for 1-2 hours.
-
Checkpoint 1 (LCMS): You should see a single peak corresponding to Mass = SM + Acyl Group. If SM remains, add 0.1 eq more acyl chloride.
-
Phase 2: Thermal Cyclodehydration (High Temp)
-
Solvent Switch: Evaporate DCM. Re-dissolve the residue in Toluene or Diglyme .
-
Temp: 100°C – 110°C (Reflux for Toluene).
-
Procedure:
-
Optional: Add molecular sieves (3Å) to scavenge water produced by cyclization (protects the nitrile).
-
Monitor every 2 hours.
-
Checkpoint 2 (LCMS): Look for the mass shift of -18 Da (loss of H₂O).
-
Stop Condition: Once the O-acyl intermediate is <5%, stop heating. Prolonged heating will degrade the nitrile.
Frequently Asked Questions (Decision Tree)
Use this logic flow to answer common setup questions.
Figure 2: Decision support for reagent and equipment selection.
FAQ Text Support
Q: Can I use the "One-Pot" DMSO/NaOH method at Room Temperature? A: Proceed with caution. While literature suggests RT synthesis is possible for some substrates [1, 2], the 4-cyano group makes your molecule sensitive to hydrolysis in strong aqueous base (NaOH). If you see the "M+18" peak (amide formation), you must abandon the aqueous base method and switch to the anhydrous thermal method described in Section 4.
Q: Why is Toluene preferred over DMF for the heating step? A: Toluene allows for azeotropic removal of water (using a Dean-Stark trap or simply refluxing). Removing the water drives the equilibrium toward the oxadiazole (Le Chatelier’s principle) and prevents that water from attacking your nitrile group. DMF holds onto water, increasing hydrolysis risk [3].
Q: My reaction is stuck at the O-acyl intermediate. Can I add acid? A: No. Adding acid to a nitrile-containing compound under heat is a recipe for hydrolysis (Pinner reaction conditions). Instead, add TBAF (Tetra-n-butylammonium fluoride) . TBAF is a known catalyst for cyclizing O-acyl amidoximes at lower temperatures (often RT to 60°C), which is much safer for your cyano group [4].
References
-
Baykov, S., et al. "One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters."[4] Open Chemistry, via ResearchGate.
-
Sidneva, V., et al. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules, 2023, 28(6), 2586.
-
BenchChem Technical Guide. "Optimization of reaction conditions for amidoxime and carboxylic acid cyclization."
-
Kayukova, L. A. "Synthesis of 1,2,4-Oxadiazoles (A Review)." Pharmaceutical Chemistry Journal, 2005, 39, 539–551.
Sources
Removing hydroxylamine hydrochloride impurities from 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Topic: Removal of Hydroxylamine Hydrochloride Impurities
Target Molecule: 4-Cyano-N'-hydroxybenzene-1-carboximidamide (CAS: 17318-08-0) Impurity: Hydroxylamine Hydrochloride (CAS: 5470-11-1)
Introduction: The Separation Challenge
You are likely synthesizing 4-cyanobenzamidoxime via the nucleophilic addition of hydroxylamine to 4-cyanobenzonitrile. A persistent challenge in this synthesis is the carryover of unreacted hydroxylamine hydrochloride (
This impurity is not just a contaminant; it is a reactive reducing agent and a potential mutagen. Its removal is critical for downstream applications (e.g., cyclization to 1,2,4-oxadiazoles) because it can interfere with coupling reagents and degrade product stability.
The Physicochemical Leverage: The separation relies on a massive solubility differential.
-
Impurity (
): Highly soluble in water (>80 g/100 mL at 20°C). -
Product (Amidoxime): Amphoteric solid with low solubility in cold water, but high solubility in hot alcohols.
Module 1: Primary Purification (The Aqueous Reslurry)
Logic: Unlike a simple filter rinse, a "reslurry" (suspending the solid in solvent and stirring) ensures the solvent penetrates the crystal lattice to dissolve trapped ionic salts.
Protocol A: The Cold Aqueous Reslurry
Use this as the standard first-pass purification.
-
Preparation: Isolate your crude solid via filtration. Do not dry it yet; a wet cake is easier to wash.
-
Suspension: Transfer the crude solid to a beaker. Add Deionized Water (5 mL per gram of solid) .
-
Critical: The water temperature should be 4°C - 10°C . Warm water may dissolve your product (yield loss).
-
-
Agitation: Stir vigorously for 30 minutes .
-
Why? Time is required for the salt to diffuse out of the solid matrix.
-
-
Filtration: Filter the suspension under vacuum.
-
Displacement Wash: While the vacuum is on, pour a small volume of ice-cold water over the cake to displace the mother liquor.
-
Drying: Dry the solid in a vacuum oven at 40°C - 45°C for 6-12 hours.
-
Warning: Do not exceed 50°C. Amidoximes are thermally sensitive and can undergo Tiemann rearrangement or dehydrate to oxadiazoles at high temperatures.
-
Module 2: Secondary Purification (Recrystallization)
Logic: If the aqueous wash fails to meet purity specs (e.g., residual chloride is detected), recrystallization is required. The solvent system utilizes the "anti-solvent" principle.
Protocol B: Ethanol/Water Recrystallization
| Parameter | Specification |
| Solvent System | Ethanol (95%) / Water |
| Ratio | Variable (Start with 10:1 EtOH:Water) |
| Temperature | Dissolution: 60°C |
-
Dissolution: Place the dried solid in a flask. Add minimum Ethanol (95%) and heat to 60°C until dissolved.
-
Note: If the solution is cloudy, filter it hot to remove insoluble salts (likely NaCl or high concentrations of
).
-
-
Precipitation: Slowly add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add just enough ethanol to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature undisturbed, then move to a fridge (4°C) for 4 hours.
-
Collection: Filter the white needles/crystals and wash with cold 20% Ethanol/Water .
Module 3: Validation & Detection
How do you know the impurity is gone? You must test for the Chloride ion (
The Silver Nitrate Test (Qualitative)
Perform this on the final wash filtrate.
-
Take 1 mL of your final wash filtrate in a test tube.
-
Acidify with 2 drops of Dilute Nitric Acid (
) . -
Add 2-3 drops of 0.1 M Silver Nitrate (
) solution. -
Interpretation:
Visualizing the Workflow
Caption: Logical decision tree for the purification of 4-cyanobenzamidoxime, prioritizing aqueous washing before recrystallization.
Troubleshooting & FAQs
Q1: My product turned yellow during drying. What happened? A: This indicates thermal decomposition.[3] Amidoximes are unstable at high temperatures, especially if traces of acid (from the HCl salt) remain.
-
Fix: Ensure the product is neutral (pH paper test on wet solid) before drying. Lower the oven temperature to 40°C or use a desiccator at room temperature.
Q2: The yield is significantly lower than expected after water washing. A: You likely used water that was too warm, or the pH dropped too low.
-
Mechanism:[3][4] If the pH is < 3, the amidoxime nitrogen protonates, forming a water-soluble salt (
). -
Fix: Ensure wash water is ice-cold (0-5°C). If the crude was very acidic, neutralize the slurry to pH 6-7 with dilute
before filtering, but be careful—high pH (>9) can hydrolyze the nitrile group.
Q3: Can I use Acetone for washing? A: No.
-
Reason: Hydroxylamine reacts with acetone to form acetoxime.[2] While this scavenges the impurity, it creates a new byproduct. Furthermore, hydroxylamine hydrochloride has poor solubility in pure acetone compared to water. Stick to water or ethanol/water.
Q4: The Silver Nitrate test is turning grey/black, not white. Why?
A: This confirms the presence of Hydroxylamine specifically, not just chloride. Hydroxylamine is a strong reducing agent and reduces
References
-
Organic Syntheses. (2011). N-Hydroxylamines for Peptide Synthesis. Organic Syntheses, 88, 623-730.
-
National Institutes of Health (NIH). (2013). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC.
-
Canadian Conservation Institute. (2018). How to Test for Chloride Ions Using Silver Nitrate. Canada.ca.
-
G-Biosciences. Hydroxylamine HCl Technical Data Sheet. (Properties and reducing agent nature).
Sources
Navigating the Synthesis of 4-Cyano-N'-hydroxybenzene-1-carboximidamide: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 4-Cyano-N'-hydroxybenzene-1-carboximidamide. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges you may encounter during the synthesis and scale-up of this important intermediate. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your process with confidence.
I. Synthetic Strategy Overview
The synthesis of this compound is typically a two-step process. The first step involves the formation of the intermediate, 4-cyanobenzaldehyde oxime, from 4-cyanobenzaldehyde. The second, and often more challenging step, is the conversion of the nitrile group of a precursor to the desired N'-hydroxycarboximidamide functionality.
Caption: General synthetic pathway for this compound.
II. Troubleshooting Guide: Common Scale-Up Challenges in Q&A Format
This section directly addresses specific issues that can arise during the production of this compound, particularly when transitioning from laboratory to larger scale synthesis.
Step 1: 4-Cyanobenzaldehyde Oxime Formation
Q1: My oximation reaction is sluggish, resulting in low conversion of 4-cyanobenzaldehyde. How can I improve the reaction rate and yield?
A1: A slow oximation reaction can be frustrating, but several factors can be optimized.
-
Underlying Cause: The reaction between an aldehyde and hydroxylamine hydrochloride requires the liberation of free hydroxylamine, which is the active nucleophile. This is an equilibrium process, and inefficient generation of free hydroxylamine can slow down the reaction.[1]
-
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Ensure you are using an appropriate base to neutralize the hydroxylamine hydrochloride. While mild bases like sodium acetate are common, for a sluggish reaction, consider a slightly stronger, non-nucleophilic base like sodium carbonate or triethylamine.[2] Ensure at least a stoichiometric equivalent of the base is used.
-
Solvent System: The choice of solvent can significantly impact reaction kinetics. A mixture of water and a co-solvent like ethanol is often effective.[3] The water helps dissolve the hydroxylamine salt and base, while the ethanol solubilizes the aromatic aldehyde. Experiment with different solvent ratios to find the optimal balance for your scale.
-
Temperature: While many oximation reactions proceed at room temperature, gentle heating (e.g., to 40-60 °C) can significantly accelerate the reaction rate. However, be cautious, as excessive heat can lead to side reactions.
-
Alternative Methods: For a truly efficient and green process, consider alternative energy sources. Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for oxime formation.[2] Grinding the reactants together in a solvent-free system is another eco-friendly and often rapid method.
-
Q2: I am observing the formation of a significant amount of an unknown impurity alongside my desired 4-cyanobenzaldehyde oxime, especially at a larger scale. What could this be and how can I prevent it?
A2: The appearance of impurities during scale-up is a common challenge, often due to localized concentration or temperature gradients.
-
Potential Impurity: A likely side product is the corresponding nitrile, 4-cyanobenzonitrile, formed through the dehydration of the aldoxime. This is particularly favored under acidic conditions or at elevated temperatures.
-
Preventative Measures:
-
pH Control: Carefully monitor and control the pH of the reaction mixture. The reaction should ideally be run under neutral to slightly basic conditions to favor oxime formation and suppress dehydration.
-
Temperature Management: Avoid excessive heating. If heating is necessary to drive the reaction, use a well-controlled heating system and ensure efficient stirring to prevent hotspots.
-
Work-up Procedure: During work-up, if acidification is required to neutralize any remaining base, perform it at a low temperature and avoid prolonged exposure to acidic conditions.
-
Step 2: Conversion to this compound (Amidoximation)
Q3: The conversion of 4-cyanobenzonitrile to the target N'-hydroxycarboximidamide is incomplete, leading to a low yield. What are the critical parameters for this transformation?
A3: This nucleophilic addition of hydroxylamine to a nitrile is often the most critical and challenging step in the synthesis.
-
Causality: The electrophilicity of the nitrile carbon and the nucleophilicity of hydroxylamine are key. The reaction is typically base-catalyzed, as the deprotonated hydroxylamine is a more potent nucleophile.
-
Optimization Strategy:
-
Reaction Conditions: The reaction of a nitrile with hydroxylamine hydrochloride is commonly carried out in a protic solvent like ethanol or methanol in the presence of a base such as sodium carbonate or triethylamine, often under reflux.[2] An alternative and often more efficient method involves using an aqueous solution of hydroxylamine, which may not require an additional base and can lead to shorter reaction times.[2]
-
Temperature and Time: This reaction often requires elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation.
-
Reagent Purity: Ensure the purity of your 4-cyanobenzonitrile starting material. Impurities can interfere with the reaction.
-
Q4: During the scale-up of the amidoximation step, I am facing significant challenges in purifying the final product. It seems to be highly polar and difficult to isolate from the reaction mixture.
A4: The purification of polar, nitrogenous compounds like N'-hydroxycarboximidamides is a well-known scale-up hurdle. Traditional silica gel chromatography can be challenging and not economically viable for large quantities.
-
The Challenge with Polarity: The presence of multiple hydrogen bond donors and acceptors in your target molecule makes it highly polar, leading to strong interactions with polar stationary phases and potential solubility issues.
-
Purification Strategies for Scale-Up:
-
Crystallization/Recrystallization: This is the most desirable method for large-scale purification. Experiment with various solvent systems to induce crystallization. A good starting point is to use a solvent in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, is another effective technique.
-
Trituration: If crystallization is challenging, trituration can be an effective alternative. This involves suspending the crude product in a solvent in which the desired compound is insoluble, but the impurities are soluble. The solid product can then be isolated by filtration.[1]
-
Alternative Chromatography: If chromatography is unavoidable, consider alternatives to standard silica gel. Reversed-phase chromatography (C18) can be effective for polar compounds. Ion-exchange chromatography could also be explored if the molecule has ionizable groups.[4] Mixed-mode chromatography is another advanced technique for separating compounds that are not well-resolved by traditional methods.[5]
-
Q5: I am concerned about the safety of handling hydroxylamine, especially at a larger scale. What are the key safety precautions I need to take?
A5: Hydroxylamine and its salts are energetic materials and must be handled with extreme care, particularly at scale.[6][7]
-
Key Hazards: Hydroxylamine is a powerful reducing agent and can be thermally unstable. It can decompose violently, especially in the presence of impurities or at elevated temperatures.[7][8]
-
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
-
Temperature Control: Avoid heating hydroxylamine solutions unless absolutely necessary and under strict temperature control. Never distill hydroxylamine solutions to dryness.[7]
-
Avoid Contamination: Keep hydroxylamine and its solutions away from incompatible materials, including strong oxidizing agents, heavy metals, and bases.[7]
-
Exotherm Management: The reaction of hydroxylamine can be exothermic. For large-scale reactions, ensure that the reactor has adequate cooling capacity. Add reagents slowly and monitor the temperature closely.[11][12] Have a quenching plan in place in case of a thermal runaway.[13]
-
Storage: Store hydroxylamine hydrochloride in a cool, dry, well-ventilated area away from heat sources.[6]
-
III. Frequently Asked Questions (FAQs)
Q: What is the typical yield I can expect for the overall synthesis?
A: With optimized conditions, the oximation step can often proceed in high yield (>90%). The subsequent amidoximation can be more variable, but yields in the range of 70-85% have been reported for similar transformations.[2] Overall yields will depend on the efficiency of each step and the purification losses.
Q: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction progress, determining product purity, and identifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product. The characteristic chemical shifts of the protons and carbons in the N'-hydroxycarboximidamide group will provide definitive structural information.[15][16][17]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q: Can I perform this synthesis as a one-pot reaction?
A: While one-pot syntheses are attractive for their efficiency, for this particular transformation, a two-step process with isolation of the intermediate oxime is generally recommended, especially at scale. This allows for better control over each reaction step and simplifies the purification of the final product.
Q: Are there any specific impurities I should be aware of in the final product?
A: Besides unreacted starting materials, a potential impurity from the second step is the corresponding amide (4-cyanobenzamide), which can form from the hydrolysis of the nitrile or the N'-hydroxycarboximidamide under certain conditions.[18] Careful control of reaction conditions, particularly the amount of water and the temperature, can minimize the formation of this byproduct.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Cyanobenzaldehyde Oxime
This protocol is a general guideline and may require optimization for your specific scale.
-
To a stirred suspension of 4-cyanobenzaldehyde (1.0 eq) in a 3:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq).
-
Add sodium carbonate (1.2 eq) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-cyanobenzaldehyde oxime. The product can often be used in the next step without further purification.[3]
Protocol 2: Synthesis of this compound
Caution: This reaction involves hydroxylamine and should be performed with strict adherence to safety protocols.
-
In a well-ventilated fume hood, dissolve 4-cyanobenzonitrile (1.0 eq) in absolute ethanol in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Add a 50% aqueous solution of hydroxylamine (4.0 eq).[19]
-
Heat the reaction mixture to 90 °C in a sealed tube or a pressure-rated reactor for 1-2 hours.[19]
-
Monitor the reaction by HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The crude product can then be purified by crystallization or trituration as described in the troubleshooting section.
V. Visualizing Key Relationships
Caption: Troubleshooting workflow for low yield in the amidoximation step.
VI. References
-
Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime. Organic Process Research & Development. [Link]
-
Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. U.S. Department of Energy. [Link]
-
Hydroxylamine hydrochloride - Safety Data Sheet. Penta. [Link]
-
Phase 2 Metabolites of N-Hydroxylated Amidines (Amidoximes): Synthesis, in Vitro Formation by Pig Hepatocytes, and Mutagenicity Testing. Chemical Research in Toxicology. [Link]
-
Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Royal Society of Chemistry. [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
-
Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Taylor & Francis Online. [Link]
-
N'-Hydroxybenzenecarboximidamide. PubChem. [Link]
-
Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Hazardous Materials. [Link]
-
Considerations for Scaling Up Purification Processes. Bio-Rad. [Link]
-
the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]
-
Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Asian Journal of Chemistry. [Link]
-
Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiabatic calorimeter. International Journal of Scientific & Development Research. [Link]
-
analysis of amino acids by high performance liquid chromatography. Journal of Health Sciences. [Link]
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. [Link]
-
Scale-Up of Protein Purification: Downstream Processing Issues. ResearchGate. [Link]
-
Scale-Up of Protein Purification: Downstream Processing Issues. JoVE. [Link]
-
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. [Link]
-
N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. PubMed. [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. [Link]
-
Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. ETH Zurich Research Collection. [Link]
-
Methods for Hydroxamic Acid Synthesis. National Institutes of Health. [Link]
-
A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]
-
(PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. [Link]
-
N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. Chemistry – A European Journal. [Link]
-
Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). National Institutes of Health. [Link]
-
Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]
Sources
- 1. 4-Cyanobenzaldehyde oxime | 6522-28-7 | Benchchem [benchchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
1H and 13C NMR spectral analysis of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Introduction: The Structural Elucidation of a Versatile Moiety
This compound is a bifunctional organic molecule featuring a para-substituted benzene ring with a cyano (-C≡N) group and an N'-hydroxycarboximidamide (a derivative of an amidoxime) group. Molecules containing these functionalities are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for synthesizing more complex therapeutic agents, including potent enzyme inhibitors.[1][2]
Given its potential role in pharmaceutical research, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for the structural elucidation of organic compounds in solution.[3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a predictive framework for researchers. We will explore the influence of solvent choice on spectral features, detail the rationale behind signal assignments, and present the data in a comparative format to aid in experimental design and interpretation.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for accurate spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for subsequent discussion.
Caption: General workflow for NMR spectral analysis.
Comparative Spectral Analysis: DMSO-d₆ vs. CDCl₃
The choice of solvent significantly impacts the chemical shifts (δ), particularly for protons involved in hydrogen bonding. Below is a comparative table of predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift theory, substituent effects, and data from analogous structures. [4][5]
¹H NMR Spectral Data
| Proton(s) | Predicted δ (ppm) in DMSO-d₆ | Predicted Multiplicity | Integration | Predicted δ (ppm) in CDCl₃ | Comments |
| H-2, H-6 | ~7.85 | d (J ≈ 8.5 Hz) | 2H | ~7.70 | Doublet due to coupling with H-3/H-5. Deshielded by the electron-withdrawing C=NOH and C≡N groups. |
| H-3, H-5 | ~7.95 | d (J ≈ 8.5 Hz) | 2H | ~7.80 | Doublet due to coupling with H-2/H-6. Located ortho to the strongly withdrawing cyano group, hence shifted further downfield. |
| -NH₂ | ~6.0 - 7.0 | br s | 2H | ~5.0 - 6.0 (or not observed) | Broad singlet. Position is highly concentration and temperature dependent. More readily observed in DMSO-d₆. |
| -OH | ~9.5 - 10.5 | br s | 1H | ~8.0 - 9.0 (or not observed) | Broad singlet. Position is highly variable. The strong downfield shift in DMSO-d₆ is due to robust hydrogen bonding with the solvent. [6] |
¹³C NMR Spectral Data
| Carbon(s) | Predicted δ (ppm) in DMSO-d₆ | Predicted δ (ppm) in CDCl₃ | Comments |
| C-1 | ~133 | ~133 | Quaternary carbon attached to the imidamide group. |
| C-2, C-6 | ~128 | ~128 | Aromatic CH carbons ortho to the imidamide group. |
| C-3, C-5 | ~132 | ~132 | Aromatic CH carbons ortho to the cyano group. |
| C-4 | ~112 | ~113 | Quaternary carbon attached to the cyano group. Its upfield shift is characteristic for carbons bearing a nitrile. |
| C-7 (Imidamide) | ~150 | ~148 | The C=N carbon of the hydroxyimidamide group. |
| C-8 (Cyano) | ~118 | ~119 | The carbon of the cyano group (-C≡N). |
Discussion and Rationale for Assignments
-
¹H NMR Spectrum: The aromatic region is expected to exhibit a classic AA'BB' system, which often simplifies to two apparent doublets for para-substituted benzene rings. The protons H-3 and H-5, being ortho to the strongly electron-withdrawing cyano group, are expected to be further downfield than H-2 and H-6. [4]The most significant difference between spectra recorded in DMSO-d₆ and CDCl₃ will be the appearance of the labile -NH₂ and -OH protons. In DMSO-d₆, these protons form strong hydrogen bonds with the sulfoxide oxygen, slowing their exchange with any residual water and allowing for their observation as distinct, albeit broad, signals at lower field. [6][7]In CDCl₃, these signals are likely to be broader and more upfield, or potentially absent due to rapid exchange.
-
¹³C NMR Spectrum: The ¹³C spectrum is generally less sensitive to solvent effects than the ¹H spectrum for non-labile groups. [8]Six distinct signals are predicted: four for the aromatic ring and one for each of the imidamide and cyano carbons. The quaternary carbons (C-1, C-4, C-7, C-8) can be distinguished from the protonated carbons (C-2, C-3, C-5, C-6) using a DEPT-135 experiment, where CH signals are positive and CH₂ signals are negative, while quaternary and CH₃ carbons are absent. The chemical shifts of the cyano carbon (C-8) and the carbon to which it is attached (C-4) are characteristic. The cyano carbon itself appears around 118-119 ppm, while the ipso-carbon (C-4) is shifted significantly upfield to around 112 ppm. [5]The imidamide carbon (C-7) is expected to be the most downfield signal due to its attachment to two electronegative nitrogen atoms.
Conclusion: A Predictive Guide for Structural Confirmation
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. The key to a successful analysis lies in the rational selection of the NMR solvent. DMSO-d₆ is strongly recommended for the unambiguous observation and characterization of all proton signals, including the labile N-H and O-H protons which are crucial for confirming the presence of the N'-hydroxycarboximidamide moiety. In contrast, while CDCl₃ can be used, it may provide an incomplete proton spectrum. The predicted chemical shifts and coupling patterns, supported by 2D NMR experiments, offer a robust methodology for researchers to confirm the identity, structure, and purity of this important synthetic intermediate, ensuring data integrity in drug discovery and development pipelines.
References
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Claramunt, R. M., & Elguero, J. (2009). The Tautomerism of Heterocycles: A Critical Review. Academic Press. [Link]
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PubChem. (n.d.). 4-cyano-n-[3-[1-(4-hydroxy-2-oxo-5,5-dipropyl-3-furyl) - PubChem. Retrieved February 23, 2026, from [Link]
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Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]
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Sighn, L., & Storer, J. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10245-10255. [Link]
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Wessig, P., & Oeschey, M. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M952. [Link]
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Witanowski, M., & Webb, G. A. (1995). Solvent effects on the nitrogen NMR shieldings of cyanamide and N,N-dimethyl cyanamide. Journal of Molecular Structure, 355(1), 51-55. [Link]
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Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
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PubChem. (n.d.). 4-Cyanobenzamidine Hydrochloride. Retrieved February 23, 2026, from [Link]
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Zhang, J., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 64(10), 5565-5572. [Link]
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Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 8868996. [Link]
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Madhavi, K., et al. (2019). Synthesis and Evaluation of Novel α-Cyano-N-(4-hydroxyphenyl) cinnamamides for Antioxidant, Anti-inflammatory Activities: In-silico Prediction of Drug Likeness Properties. International Journal of Pharmaceutical Sciences and Research, 10(1), 203-213. [Link]
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Wang, Y., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Molecules, 17(2), 1486-1501. [Link]
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Comparative Guide: FTIR Characterization of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Executive Summary
This guide details the Fourier Transform Infrared (FTIR) spectroscopic characterization of 4-Cyano-N'-hydroxybenzene-1-carboximidamide (also known as 4-cyanobenzamidoxime). This compound is a critical intermediate in the synthesis of bioisosteres (e.g., 1,2,4-oxadiazoles) and prodrugs.
The Core Analytical Challenge: Distinguishing the target mono-amidoxime from its precursor (Terephthalonitrile ) and potential impurities like the diamidoxime (over-reaction) or 4-cyanobenzamide (hydrolysis).
Key Identifier: The simultaneous presence of a Nitrile (C≡N) stretch at ~2230 cm⁻¹ and Amidoxime features (C=N at ~1660 cm⁻¹, OH/NH₂ at 3200–3500 cm⁻¹) serves as the primary spectral fingerprint.
Structural Analysis & Theoretical Predictions
To interpret the spectrum accurately, we must first deconstruct the molecule into its constituent vibrational modes. The molecule possesses two distinct polar ends separated by a benzene ring, creating a "push-pull" electronic environment.
Molecular Structure Visualization
The following diagram illustrates the transformation from the precursor to the target, highlighting the functional group changes tracked by FTIR.
Figure 1: Reaction pathway and critical spectral monitoring points. The target is the mono-addition product.
Experimental Protocol: Sample Preparation
Reliable FTIR data depends on consistent sample preparation. The amidoxime group is capable of strong hydrogen bonding, making the choice of technique critical.
Method A: KBr Pellet (Gold Standard for Resolution)
-
Ratio: Mix 1–2 mg of dry 4-cyanobenzamidoxime with 200 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding can induce moisture absorption; work quickly.
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Advantage: Provides the best resolution for the sharp Nitrile peak and the complex OH/NH region.
Method B: ATR (Attenuated Total Reflectance) (High Throughput)
-
Crystal: Diamond or ZnSe crystal.
-
Application: Apply solid powder directly to the crystal. Apply high pressure to ensure good contact.
-
Correction: Apply baseline correction, as ATR penetration depth varies with wavenumber.
-
Note: Peak intensities (especially the high-wavenumber OH/NH region) may appear weaker compared to transmission modes.
Spectroscopic Characterization: The Atlas
This section provides a comparative analysis of the target molecule against its precursor and common impurities.
Comparative Peak Table
| Functional Group | Vibration Mode | Precursor (Terephthalonitrile) | Target (4-Cyanobenzamidoxime) | Impurity (4-Cyanobenzamide) |
| Nitrile (-C≡N) | Stretching | 2235 cm⁻¹ (Strong) | 2230 cm⁻¹ (Medium) | 2230 cm⁻¹ (Medium) |
| Hydroxyl (-OH) | Stretching | Absent | 3200–3500 cm⁻¹ (Broad) | Absent |
| Amine (-NH₂) | Asym/Sym Stretch | Absent | 3350 / 3450 cm⁻¹ (Spikes) | 3180 / 3360 cm⁻¹ |
| Imine (C=N) | Stretching | Absent | 1650–1665 cm⁻¹ (Strong) | Absent |
| Carbonyl (C=O) | Stretching | Absent | Absent | 1680–1700 cm⁻¹ (Strong) |
| N-O Bond | Stretching | Absent | 930–950 cm⁻¹ | Absent |
| Aromatic Ring | C=C Stretch | 1400–1600 cm⁻¹ | 1400–1600 cm⁻¹ | 1400–1600 cm⁻¹ |
Detailed Band Analysis
1. The "Fingerprint" Region (1600–1700 cm⁻¹)
This is the most critical region for confirming the formation of the amidoxime.
-
Target: You will see a distinct peak at 1650–1665 cm⁻¹ corresponding to the C=N (imine) stretch of the amidoxime.
-
Differentiation: If you see a strong peak appearing higher, around 1680–1700 cm⁻¹ , this indicates the presence of a Carbonyl (C=O) group, suggesting the amidoxime has hydrolyzed to an amide (4-cyanobenzamide).
2. The Nitrile Region (2200–2250 cm⁻¹)[1]
-
Precursor: Terephthalonitrile has two equivalent nitrile groups, resulting in a very intense peak.
-
Target: The target molecule has only one nitrile group remaining. Consequently, the intensity of the peak at ~2230 cm⁻¹ should be roughly half that of the starting material (assuming equal path length/concentration).
-
Over-Reaction: If this peak disappears completely, you have formed the diamidoxime (Terephthalamidoxime).
3. The High Wavenumber Region (3000–3600 cm⁻¹)
-
Target: This region will be complex. The -OH of the oxime forms a broad underlying band (3200–3500 cm⁻¹). Superimposed on this, you should resolve the sharper -NH₂ asymmetric and symmetric stretches.
-
Precursor: This region is essentially flat (only weak aromatic C-H stretches >3000 cm⁻¹) in the precursor.
Critical Quality Attributes (CQA) & Troubleshooting
Use this logic flow to validate your product purity based on the FTIR spectrum.
Figure 2: Logic gate for spectral validation of 4-Cyanobenzamidoxime.
Common Issues & Fixes
-
Broad/Undefined OH Region: The sample may be wet. Amidoximes are hygroscopic. Dry the sample in a vacuum desiccator over P₂O₅ before analysis.
-
Split Nitrile Peak: In high-resolution scans, the nitrile peak might appear split or have a shoulder. This is often due to Fermi resonance or crystal packing effects and is not necessarily an impurity.
-
Missing C=N Peak: Ensure you are not looking at the salt form (e.g., hydrochloride). The salt formation protonates the amine/imine, significantly shifting these bands.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for functional group frequencies).
-
National Institute of Standards and Technology (NIST). Terephthalonitrile IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Verified reference for precursor spectrum).
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Amidoxime C=N and N-O assignments).
-
PubChem. 4'-Cyanobenzanilide (Related Amide Structure for comparison). CID 82513. Available at: [Link]
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A Comparative Guide to the UV-Vis Absorption Spectra of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-Cyano-N'-hydroxybenzene-1-carboximidamide. Designed for researchers in drug discovery and medicinal chemistry, this document moves beyond a simple data sheet to offer a comparative framework. We will dissect the molecule's structural components, predict its spectral behavior based on established principles of electronic spectroscopy, and contrast it with relevant chemical analogs. Furthermore, a rigorous, self-validating experimental protocol is detailed to ensure the acquisition of high-fidelity data, grounded in authoritative standards.
Introduction: The Spectroscopic Signature of a Versatile Scaffold
This compound is a compound of interest due to its unique combination of functional groups: a cyano-substituted aromatic ring and an N-hydroxycarboximidamide moiety (an oxime derivative). This structure is a potential pharmacophore and a versatile synthetic intermediate. UV-Vis spectroscopy serves as a fundamental, non-destructive technique for its characterization.[1][2] The absorption spectrum provides a distinct electronic fingerprint, offering insights into the molecule's conjugation, purity, and concentration in solution.[3] Understanding this fingerprint is crucial for reaction monitoring, quality control, and quantitative analysis during the development of novel chemical entities.
This guide will elucidate the theoretical underpinnings of its UV-Vis spectrum, compare it with the spectra of its structural precursors and analogs, and provide a detailed methodology for its empirical determination.
Theoretical Analysis: Deconstructing the Chromophore
The UV-Vis absorption of an organic molecule is dictated by its chromophores—the parts of the molecule that absorb light—and the electronic transitions that occur within them.[1][4] The structure of this compound contains a highly conjugated system that functions as its primary chromophore.
Key Structural Features and Expected Transitions:
-
Aromatic System: The benzene ring is a fundamental chromophore that undergoes π → π* transitions. These high-energy transitions are characteristic of aromatic compounds.
-
Extended Conjugation: The system's conjugation extends from the cyano group (-C≡N) through the benzene ring to the carboximidamide group (-C(=NOH)-). This extended π-electron system is expected to significantly lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This decrease in the energy gap results in a bathochromic shift (a shift to a longer wavelength) of the primary absorption band compared to benzene alone.[4]
-
Functional Groups and Auxochromes:
-
The cyano group is an electron-withdrawing group that modifies the electronic distribution within the π-system.
-
The N'-hydroxycarboximidamide group contains nitrogen and oxygen atoms with non-bonding (n) electrons. This allows for potential n → π* transitions. These transitions are typically much weaker (lower molar absorptivity) than π → π* transitions and may appear as a shoulder on the main absorption peak or be obscured by it.[6] The hydroxyl and amino-like functionalities can also act as auxochromes, subtly modifying the wavelength (λmax) and intensity (ε) of the absorption.[3]
-
Based on this analysis, the UV-Vis spectrum of this compound is predicted to be dominated by an intense π → π* absorption band in the UV region.
Comparative Spectral Analysis
To contextualize the anticipated spectrum of our target molecule, we will compare it with structurally related compounds. This comparison highlights how incremental structural changes influence the electronic transitions and, consequently, the absorption spectrum.
| Compound | Structure | Key Chromophore | Expected λmax (nm) | Rationale for Spectral Shift |
| 4-Cyanobenzaldehyde | 4-cyanophenyl group attached to a carbonyl | Conjugated aromatic nitrile and aldehyde | ~280-300 | The baseline for the cyano-aromatic system. The carboximidamide group in the target molecule introduces further conjugation and heteroatoms.[7] |
| 4-Cyanobenzaldehyde Oxime | 4-cyanophenyl group attached to a C=N-OH | Conjugated aromatic nitrile and oxime | ~290-305 | A very close analog. The replacement of the C=O in the aldehyde with C=NOH slightly extends conjugation, likely causing a minor bathochromic shift.[8][9] |
| N-Hydroxybenzamide | Phenyl group attached to a C(=O)NHOH | Benzoyl group | ~225-240 | Lacks the electron-withdrawing cyano group and the extended conjugation it provides, resulting in a significant hypsochromic (shorter wavelength) shift.[10] |
| This compound (Target) | 4-cyanophenyl group attached to a C(=NH)NOH | Fully conjugated cyano-aromatic carboximidamide system | Predicted: ~295-315 | The complete conjugated system represents the lowest HOMO-LUMO energy gap among the comparators, leading to the longest predicted wavelength of maximum absorption. |
Note: Expected λmax values are estimations based on literature data for similar structures and are highly dependent on the solvent used.
The structural differences and their influence on the electronic system can be visualized as follows:
Caption: Standard workflow for acquiring and analyzing a UV-Vis spectrum.
Step-by-Step Methodology
-
Solvent Selection: Choose a UV-grade solvent that dissolves the compound and is transparent in the region of interest. Ethanol or acetonitrile are suitable choices, as they are polar enough to solvate the molecule and have a UV cutoff below 210 nm. The choice of solvent can influence the spectrum, so it must be reported. [11]2. Sample Preparation: a. Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen solvent in a 10 mL volumetric flask to create a 1 mg/mL stock solution. b. Perform serial dilutions to prepare a working solution with an expected maximum absorbance between 0.5 and 1.0. This range ensures the measurement is within the linear dynamic range of most spectrophotometers.
-
Instrument Setup: a. Power on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow the system to warm up for at least 30 minutes to ensure thermal stability. [12] b. Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).
-
Baseline Correction: a. Fill two matched quartz cuvettes with the pure solvent. Using quartz is mandatory for measurements below 340 nm. [13] b. Place the cuvettes in the reference and sample holders. c. Run a baseline scan to zero the instrument, which corrects for any absorbance from the solvent and cuvettes. [13]5. Sample Measurement: a. Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. b. Place the sample cuvette back into the sample holder. c. Initiate the wavelength scan. The instrument will plot absorbance versus wavelength.
-
Data Analysis: a. From the resulting spectrum, identify the wavelength of maximum absorbance (λmax). [14] b. Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample, calculate the molar extinction coefficient (ε). This value is a constant for the compound under the specific solvent and temperature conditions.
Conclusion
The UV-Vis spectrum of this compound is predicted to be characterized by a strong π → π* transition, with a λmax value influenced by its extended conjugated system. A comparative analysis with its structural analogs reveals the specific contributions of the cyano and N'-hydroxycarboximidamide functionalities to its electronic structure. By adhering to the rigorous, standards-compliant protocol outlined in this guide, researchers can confidently acquire high-quality spectral data. This data is invaluable for confirming molecular identity, assessing purity, and performing quantitative analyses essential for advancing drug discovery and development programs.
References
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Fiveable. (2025, August 15). UV-visible spectroscopy and electronic transitions. Available at: [Link]
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Dagnaw, L. A. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry. Available at: [Link]
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University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available at: [Link]
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Chemistry LibreTexts. (2019, September 3). 15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation. Available at: [Link]
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Labindia Analytical. Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. Available at: [Link]
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Hino-tek. (2025, July 24). How to Calibrate a Spectrophotometer: A Step-by-Step Guide for Accurate Scientific Measurements. Available at: [Link]
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Measurement Standards Laboratory of New Zealand. UV/Vis Spectrophotometer Calibration Procedures. ResearchGate. Available at: [Link]
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AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Available at: [Link]
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Shanghai Labtech Co.,Ltd. (2025, July 14). How to Calibrate Your UV-Vis Spectrophotometer Step-by-Step. Available at: [Link]
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Zhang, Y. et al. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science. Available at: [Link]
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Scribd. CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Available at: [Link]
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e-PG Pathshala. CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Available at: [Link]
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Michigan State University Department of Chemistry. Visible and Ultraviolet Spectroscopy. Available at: [Link]
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A Comparative Guide to O-Acyl and N-Acyl Derivatives of 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Introduction
In the landscape of medicinal chemistry and drug development, amidoximes represent a class of compounds with remarkable versatility and a broad spectrum of biological activities, including antimicrobial, antineoplastic, and antihypertensive effects.[1][2] The parent molecule, 4-Cyano-N'-hydroxybenzene-1-carboximidamide, serves as a key scaffold for derivatization. Acylation of its N'-hydroxy-carboximidamide moiety introduces a critical bifurcation in its chemical and pharmacological profile, leading to two distinct isomeric products: O-acyl and N-acyl derivatives.
The regioselectivity of this acylation is not merely an academic curiosity; it is a pivotal determinant of the derivative's stability, solubility, metabolic fate, and ultimate utility as a therapeutic agent or a prodrug. This guide provides an in-depth comparison of these two classes of derivatives, grounded in experimental evidence and synthetic strategy, to empower researchers in making informed decisions during the design and development of novel chemical entities.
Molecular Structure and Regioselectivity of Acylation
The this compound molecule possesses two primary nucleophilic sites available for acylation: the oxygen atom of the hydroxyl group and the nitrogen atom of the terminal amino group. The resulting products are structurally distinct isomers.
-
O-Acyl Derivative: The acyl group (R-C=O) is attached to the oxygen atom, forming an ester-like linkage with the oxime. This is formally named O-acyl-4-cyano-N'-hydroxybenzene-1-carboximidamide.
-
N-Acyl Derivative: The acyl group is attached to the terminal amino nitrogen, forming an amide bond. This is formally named N-acyl-4-cyano-N'-hydroxybenzene-1-carboximidamide.
The fundamental structural differences between these isomers are illustrated below.
Figure 1: Chemical structures of the parent amidoxime and its O-acyl and N-acyl isomers.
Synthetic Pathways and Experimental Control
The selective synthesis of either the O-acyl or N-acyl derivative hinges on a nuanced understanding of reaction kinetics and thermodynamics. The oxygen of the amidoxime is generally considered a more potent nucleophile (an "alpha-effect" nucleophile), meaning O-acylation is typically the kinetically favored pathway.[3]
Synthesis of O-Acyl Derivatives (Kinetic Control)
The acylation of amidoximes almost invariably occurs on the oxygen atom, yielding the O-acyl derivative as the primary, and often sole, isolable product under standard conditions.[4][5] This preference is exploited synthetically by using mild reaction conditions that favor the kinetic product.
Causality of Experimental Choices:
-
Low Temperature (0 °C): Suppresses side reactions and prevents potential rearrangement to the more thermodynamically stable N-acyl isomer.
-
Acylating Agent: Highly reactive acyl chlorides or anhydrides are used to ensure rapid acylation at the most nucleophilic site.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is employed to neutralize the HCl byproduct without competing in the acylation reaction.[6]
Figure 2: General synthetic workflows for O-acyl and N-acyl derivatives.
Synthesis of N-Acyl Derivatives (Thermodynamic Control & O→N Migration)
Direct N-acylation is challenging as N-acylamidoximes have rarely been isolated, often existing only as unstable intermediates.[4][5] The most viable strategy to obtain an N-acyl derivative is through an O-N intramolecular acyl migration.[7][8] This involves first synthesizing the O-acyl (kinetic) product and then inducing its rearrangement to the N-acyl (thermodynamic) product, typically under neutral to slightly basic conditions or with heating.[7] This process is central to the design of certain water-soluble prodrugs, where the O-acyl isomer is converted to the N-acyl parent drug in vivo.[8]
Causality of Experimental Choices:
-
Two-Step Process: Acknowledges the inherent kinetic preference for O-acylation. The stable O-acyl intermediate is isolated first.
-
Migration Conditions: Applying energy (heat) or adjusting the pH to physiological or slightly basic levels provides the activation energy needed to overcome the kinetic barrier and allow the system to reach its thermodynamic minimum—the more stable N-acyl amide.
Experimental Protocols
Protocol 1: Synthesis of O-(4-methylbenzoyl)-4-cyano-N'-hydroxybenzene-1-carboximidamide
This protocol describes a standard procedure for O-acylation.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottomed flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor reaction progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure O-acyl derivative.
Protocol 2: Isomerization to N-(4-methylbenzoyl)-4-cyano-N'-hydroxybenzene-1-carboximidamide
This protocol describes the O→N acyl migration.
-
Dissolution: Dissolve the purified O-acyl derivative (1.0 eq) from Protocol 1 in a suitable solvent such as dioxane or a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
Migration: Heat the solution to a moderate temperature (e.g., 50-70 °C) and stir for 12-24 hours. Alternatively, stir at 37 °C in a pH 7.4 buffer to simulate physiological conditions.
-
Monitoring: Track the disappearance of the O-acyl starting material and the appearance of the N-acyl product by HPLC or TLC.
-
Isolation: Upon completion, cool the reaction mixture. If in an organic solvent, concentrate under reduced pressure. If in a buffer, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude material by recrystallization or column chromatography to yield the pure N-acyl derivative.
Comparative Analysis of Physicochemical Properties
The isomeric nature of the O-acyl and N-acyl derivatives leads to significant differences in their chemical stability and spectroscopic signatures.
| Property | O-Acyl Derivative | N-Acyl Derivative | Rationale & Causality |
| Chemical Bond | Oxime Ester | Amide | The acyl group is linked via a C-O-N bond versus a C-N bond. |
| Stability | Kinetically favored but generally less thermodynamically stable. Susceptible to hydrolysis and O→N acyl migration.[7][9] | Thermodynamically favored and more stable than the O-acyl isomer. The amide bond is significantly more resistant to hydrolysis than the oxime ester bond.[10] | Amide resonance provides significant stabilization that is absent in the oxime ester, making the N-acyl isomer the lower energy state. |
| Hydrolytic Fate | Undergoes hydrolysis (catalyzed by acid or base) to yield the parent amidoxime and a carboxylic acid.[9][11] | Highly resistant to hydrolysis under neutral conditions. Requires strong acidic or basic conditions for cleavage. | The electrophilicity of the carbonyl carbon is greater in the oxime ester, making it more susceptible to nucleophilic attack by water. |
| Solubility | Can be engineered for higher aqueous solubility, making it a viable prodrug form that converts to the less soluble N-acyl parent.[7] | Generally exhibits solubility typical of amides, which can be poor in water depending on the overall structure. | The ionized amino group in the O-acyl derivative under certain pH conditions can enhance water solubility.[7] |
| IR Spectroscopy (C=O) | Higher frequency (~1750-1780 cm⁻¹) | Lower frequency (~1650-1680 cm⁻¹) | The C=O bond in the oxime ester has more double bond character compared to the amide, where resonance delocalizes the pi electrons. |
| ¹H NMR Spectroscopy | NH₂ protons appear as a broad singlet, similar to the parent amidoxime. | One NH proton is observed, typically at a downfield chemical shift, coupled to the acyl group. | Acylation of the nitrogen removes one proton and places the remaining proton in a different chemical environment. |
Pharmacological and Biological Implications
The choice between an O-acyl and N-acyl derivative has profound consequences for drug design, particularly in the context of prodrug strategies and metabolic stability.
Figure 3: Contrasting functional implications of O-acyl vs. N-acyl derivatization.
Prodrug Design
Amidoximes are frequently employed as prodrugs of amidines to enhance oral bioavailability by masking the basic amidine group.[12] Acylation provides another layer to this strategy.
-
O-Acyl Derivatives as Prodrugs: The O-acyl derivative is an excellent prodrug candidate. Its oxime ester linkage can be readily cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the parent amidoxime. Alternatively, it can undergo O→N acyl migration under physiological pH to release an N-acyl parent drug.[7] This lability allows for controlled release of the active molecule.
-
N-Acyl Derivatives as the Target Drug: The N-acyl derivative is typically considered the more stable, active form of the drug. Its robust amide bond ensures it is not prematurely degraded, providing a longer duration of action.
Metabolic Stability and Activity
-
Metabolism: The metabolic pathways for the two isomers are entirely different. O-acyl derivatives are substrates for esterases , while N-acyl derivatives are substrates for amidases . Esterases are generally more active and widespread, leading to a shorter biological half-life for O-acyl compounds compared to their N-acyl counterparts.
-
Biological Activity: The biological activity can be significantly altered by the position of the acyl group. In some cases, O-acylation (esterification) has been shown to cause a loss of the parent compound's activity, reinforcing its role as a prodrug that must be cleaved to be effective.[13] Conversely, N-acylation can be a key interaction for receptor binding, making the N-acyl derivative the active pharmacophore.[14][15] For instance, O-acylated amidoximes have been specifically investigated as antiviral agents, suggesting the intact O-acyl moiety is crucial for their mechanism of action in that context.[16]
Conclusion
The distinction between O-acyl and N-acyl derivatives of this compound is a critical design consideration for researchers. O-acylation, the kinetically favored process, yields a chemically and metabolically labile product ideal for prodrug applications requiring in vivo activation. In contrast, N-acylation leads to a thermodynamically stable amide that is more suited for use as a robust, long-acting therapeutic agent. A comprehensive understanding of the synthetic controls, relative stabilities, and distinct pharmacological profiles of these isomers is essential for the rational design of new amidoxime-based therapeutics and the successful translation of these molecules from the laboratory to clinical applications.
References
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(N.d.). Pharmaceutically relevant amidoximes. | Download Scientific Diagram - ResearchGate. Retrieved February 23, 2026, from [Link]
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Clement, B., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. Retrieved February 23, 2026, from [Link]
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(2008, April 1). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
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(N.d.). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes | Request PDF - ResearchGate. Retrieved February 23, 2026, from [Link]
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Saczewski, J., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. PMC. Retrieved February 23, 2026, from [Link]
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Perković, M., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. MDPI. Retrieved February 23, 2026, from [Link]
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Akgul, O., et al. (2018). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. PMC. Retrieved February 23, 2026, from [Link]
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(2022, January 1). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. PubMed. Retrieved February 23, 2026, from [Link]
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Sohma, Y., & Kiso, Y. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. PubMed. Retrieved February 23, 2026, from [Link]
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Ali, M., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Retrieved February 23, 2026, from [Link]
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(N.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. Retrieved February 23, 2026, from [Link]
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(N.d.). Acylation des Amidoximes Synthèse Nouvelle D'Oxadiazoles 1, 2, 4 - ResearchGate. Retrieved February 23, 2026, from [Link]
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Eloy, F. (1964). Acylation des Amidoximes Synthèse Nouvelle D'Oxadiazoles 1, 2, 4. Helvetica Chimica Acta. Retrieved February 23, 2026, from [Link]
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(N.d.). O-nucleophilic features of amidoximes in acyl group transfer reactions - ResearchGate. Retrieved February 23, 2026, from [Link]
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Ali, M., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Retrieved February 23, 2026, from [Link]
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Pop, R., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PMC. Retrieved February 23, 2026, from [Link]
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(N.d.). Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. Retrieved February 23, 2026, from [Link]
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(2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. Retrieved February 23, 2026, from [Link]
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(N.d.). A) Mechanism of NO and ON intramolecular acyl migration reaction; (B)... - ResearchGate. Retrieved February 23, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Operational Safety Protocol: Handling 4-Cyano-N'-hydroxybenzene-1-carboximidamide
Executive Summary: The Safety Imperative
As researchers, we often treat intermediate building blocks with less rigor than final drug candidates. However, This compound (4-Cyanobenzamidoxime) presents a dual-hazard profile due to its bifunctional nature. It contains a nitrile group (potential for metabolic release of cyanide under extreme conditions, though generally stable) and an amidoxime moiety (known skin irritant and potential sensitizer).
This guide moves beyond the standard "wear gloves" advice. It provides a logic-driven protocol designed to mitigate the specific risks of transdermal absorption and particulate inhalation associated with this polar organic solid.
Risk Assessment & Mechanism of Action
To select the right PPE, we must understand the "Why."
| Functional Group | Hazard Mechanism | Operational Implication |
| Amidoxime (-C(NH₂)=NOH) | Irritant / Sensitizer: The hydroxylamine-derived structure can interact with dermal proteins, leading to contact dermatitis (H315) and eye irritation (H319). | Critical: Skin coverage must be absolute. The compound is polar, facilitating absorption through moist skin. |
| Nitrile (-CN) | Metabolic/Chemical Reactivity: While stable, hydrolysis in strong acidic waste streams can theoretically release HCN. | Critical: Waste segregation is paramount. Never mix with strong acids (pH < 2). |
| Physical State (Solid) | Particulate Dispersion: As a dry powder, electrostatic charging can cause "flight," increasing inhalation risk (H335). | Critical: Engineering controls (fume hood) take precedence over respiratory PPE. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. If one layer fails, the next mitigates the risk.
| Protection Zone | Recommended Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Long-cuff, >0.14 mm) | Permeation Dynamics: Amidoximes are polar. Thin latex is insufficient. Double nitrile layers create a tortuous path for the molecule, preventing breakthrough during the time it takes to doff a contaminated glove. |
| Ocular Protection | Chemical Splash Goggles (ANSI Z87.1 D3) | Particulate Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the orbital area against dust ingress. |
| Respiratory | Engineering Control First: Chemical Fume Hood.Secondary: N95/P100 (if hood unavailable) | Inhalation Toxicology: The STOT SE 3 (Respiratory Irritation) classification mandates preventing alveolar deposition. A hood is 100x more effective than a mask. |
| Body Defense | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Gap Coverage: The wrist gap between glove and coat is the #1 exposure point. Tyvek sleeves bridge this gap, preventing powder accumulation on the forearm. |
Operational Workflow: The "Zero-Contact" Protocol
This Standard Operating Procedure (SOP) minimizes static discharge and aerosolization.
Phase 1: Preparation & Weighing
-
Static Neutralization: Use an anti-static gun or ionizer bar inside the balance enclosure. Organic amidoximes are prone to static cling, which causes the powder to "jump" onto gloves/sleeves.
-
The "Boat-in-Jar" Method:
-
Place the weighing boat inside a larger secondary jar.
-
Transfer the chemical into the boat.
-
Cap the secondary jar before removing it from the balance.
-
Result: No loose powder is ever transported across the open lab bench.
-
Phase 2: Solubilization (The Danger Zone)
-
Solvent Choice: Dissolve in DMSO or Methanol inside the hood.
-
Exothermic Check: Amidoximes can exhibit mild exotherms upon protonation. Add solvent slowly.
-
Visual Check: Ensure complete dissolution before transport. Solutions are less prone to unexpected dispersal than solids.
Phase 3: Reaction Setup
-
Incompatibility Alert: Do NOT mix directly with acyl chlorides or anhydrides without temperature control (0°C). The O-acylation of the amidoxime is rapid and can be vigorous.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational decision tree for handling this compound, prioritizing engineering controls and waste segregation.
Disposal & Decontamination
The disposal pathway is critical due to the nitrile functionality.
-
Segregation: Classify as "Organic Hazardous Waste - Toxic/Irritant."
-
Chemical Incompatibility:
-
NEVER dispose of this compound in the "Acidic Aqueous" stream.
-
Reasoning: While the nitrile group is robust, prolonged exposure to low pH (<2) can catalyze hydrolysis.
-
-
Spill Cleanup:
-
Solid: Do not dry sweep. Cover with wet paper towels (methanol-dampened) to suppress dust, then wipe up.
-
Decontamination: Wash surface with a mild surfactant (soap/water). Avoid bleach (hypochlorite), as it can react with the amine functionality.
-
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
